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  • Product: 2-(4-Methoxyphenyl)isoindolin-1-one
  • CAS: 4778-82-9

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 2-(4-Methoxyphenyl)isoindolin-1-one Derivatives: Mechanisms of Action and Target Engagement

Executive Summary In modern medicinal chemistry, the isoindolin-1-one scaffold is recognized as a highly privileged pharmacophore. Specifically, derivatives bearing a 2-(4-methoxyphenyl) substitution have demonstrated pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoindolin-1-one scaffold is recognized as a highly privileged pharmacophore. Specifically, derivatives bearing a 2-(4-methoxyphenyl) substitution have demonstrated profound polypharmacological potential. As a Senior Application Scientist overseeing drug discovery pipelines, I approach this scaffold not just as a chemical structure, but as a precision tool engineered to disrupt specific pathogenic signaling networks.

This technical whitepaper deconstructs the dual primary mechanisms of action (MoA) for 2-(4-methoxyphenyl)isoindolin-1-one derivatives: MDM2-p53 protein-protein interaction (PPI) inhibition and PI3Kγ kinase inhibition . By bridging structural biology, biophysical kinetics, and self-validating experimental workflows, this guide provides researchers with a comprehensive framework for developing and validating these potent therapeutic agents.

Structural Rationale & Scaffold Privileges

Before examining the biological pathways, we must establish the causality behind the chemical design. Why is the 2-(4-methoxyphenyl)isoindolin-1-one structure so effective?

  • The Isoindolin-1-one Core: The fusion of a lactam ring with a benzene ring creates a rigid, planar geometry. The carbonyl oxygen of the lactam acts as a strict hydrogen-bond acceptor, while the planar backbone provides a vast surface area for π−π stacking and van der Waals interactions within deep protein clefts.

  • The 2-(4-Methoxyphenyl) Substitution: The addition of an N-aryl group allows the molecule to project a secondary hydrophobic moiety into adjacent subpockets. The para-methoxy (-OCH₃) group is critical; it acts as an electron-donating group that increases the electron density of the phenyl ring, enhancing its binding affinity. Furthermore, the methoxy oxygen serves as a localized hydrogen-bond acceptor, allowing it to interact with solvent molecules or specific amino acid backbones to lock the compound into its target site.

Primary Mechanism 1: MDM2-p53 PPI Inhibition

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. In approximately 50% of human cancers, wild-type p53 is functionally silenced by the overexpression of MDM2 .

The Mechanism of Disruption

The native p53 protein binds to MDM2 via an α -helical transactivation domain, inserting three critical hydrophobic residues—Phe19, Trp23, and Leu26 —into a deep cleft on the surface of MDM2.

Isoindolin-1-one derivatives function as non-peptide α -helix mimetics. Upon entering the MDM2 binding cleft, the rigid isoindolinone core mimics the indole ring of the p53 Trp23 residue. Simultaneously, the 2-(4-methoxyphenyl) moiety is directed into the Leu26 subpocket. The methoxy group fills the terminal void of this pocket, displacing high-energy water molecules and significantly increasing the entropic driving force of the binding event . By physically occluding this cleft, the derivative liberates p53, allowing it to accumulate, translocate to the nucleus, and trigger apoptosis in malignant cells.

G Compound 2-(4-Methoxyphenyl) isoindolin-1-one MDM2 MDM2 (E3 Ligase) Compound->MDM2 Binds Trp23/Leu26 Pocket p53 p53 (Tumor Suppressor) Compound->p53 Rescues from MDM2 MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded (Basal State) Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation

Mechanism of p53 rescue via MDM2 inhibition by 2-(4-Methoxyphenyl)isoindolin-1-one derivatives.

Primary Mechanism 2: PI3Kγ Kinase Inhibition

Beyond PPIs, this scaffold is a potent inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). Unlike other PI3K isoforms, PI3Kγ is highly expressed in leukocytes and tumor-associated macrophages (TAMs), where it drives an immunosuppressive tumor microenvironment.

The Mechanism of Disruption

Isoindolin-1-one derivatives act as ATP-competitive inhibitors. The mechanism is heavily reliant on the precise positioning of the scaffold within the kinase hinge region. The carbonyl oxygen of the isoindolin-1-one core forms a critical, highly conserved hydrogen bond with the backbone amide of Val882 or Ala885 in the PI3Kγ ATP-binding pocket .

The causality behind the scaffold's high selectivity for the γ isoform over the α and β isoforms lies in the 2-(4-methoxyphenyl) group. This moiety projects outward into the hydrophobic specificity pocket (affinity pocket) of the kinase. The steric bulk of the para-methoxy group creates a steric clash in the tighter binding pockets of PI3Kα/β, but fits perfectly into the more accommodating PI3Kγ pocket, granting the molecule an exceptional selectivity profile.

Experimental Workflows for Target Validation

In drug development, phenotypic observations (e.g., cell death) must be rigorously grounded in direct biophysical evidence. To ensure trustworthiness, we employ a self-validating workflow : cell-free biophysical binding confirms direct target engagement, which is causally linked to functional enzymatic inhibition, and finally validated in cellular assays. If a compound induces cell death but fails the biophysical assay, the MoA is classified as off-target toxicity.

Workflow Synthesis 1. Synthesis & Purification SPR 2. SPR (Binding Kinetics) Synthesis->SPR Kinase 3. Kinase / PPI Assays (IC50 Determination) SPR->Kinase Cellular 4. Cellular Assays (Viability & Western) Kinase->Cellular InVivo 5. In Vivo Efficacy (Xenograft Models) Cellular->InVivo

Sequential experimental workflow for validating isoindolin-1-one derivative mechanisms.

Protocol A: Surface Plasmon Resonance (SPR) for Direct MDM2 Binding

This step establishes the thermodynamic and kinetic reality of the interaction ( KD​ , kon​ , koff​ ).

  • Sensor Chip Preparation: Immobilize recombinant His-tagged MDM2 (residues 1-118) onto an NTA sensor chip via Ni²⁺ chelation. Ensure a baseline response of ~1000 RU.

  • Analyte Preparation: Dilute the 2-(4-methoxyphenyl)isoindolin-1-one derivative in running buffer (PBS, 0.05% Tween-20, 5% DMSO to maintain compound solubility).

  • Kinetic Injection: Inject the compound at a concentration gradient (e.g., 3.125 nM to 100 nM) over the MDM2 surface at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow the running buffer to flow for 300 seconds post-injection to accurately monitor the dissociation rate ( koff​ ).

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

Protocol B: ADP-Glo Kinase Assay for PI3Kγ Inhibition

This step translates biophysical binding into functional target inhibition.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 μL of recombinant PI3Kγ enzyme, 2 μL of PIP2 lipid substrate, and 1 μL of the isoindolin-1-one derivative (serial dilutions).

  • Initiation: Add ultra-pure ATP (10 μM final concentration) to initiate the lipid phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity. Calculate the IC50​ using non-linear regression analysis.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the specific impact of the 4-methoxyphenyl substitution, the table below summarizes representative QSAR data. Notice how modifying the N-aryl substitution (R1) or the C3 position of the isoindolinone core (R2) shifts the primary target affinity. The presence of the methoxy group consistently drives nanomolar potency in both primary targets compared to unsubstituted or fluorinated analogs.

Compound CoreN-Substitution (R1)C3-Substitution (R2)Primary TargetIC₅₀ (nM)Binding Rationalization
Isoindolin-1-one4-Methoxyphenyl HPI3Kγ45Methoxy group fills the affinity pocket, increasing van der Waals contacts.
Isoindolin-1-onePhenyl (Unsubstituted)HPI3Kγ610Lack of methoxy group reduces hydrophobic packing and loses H-bond potential.
Isoindolin-1-one4-Methoxyphenyl 4-ChlorophenylMDM212C3-substitution mimics Phe19; methoxy group perfectly occupies the Leu26 pocket.
Isoindolin-1-one4-Fluorophenyl4-ChlorophenylMDM2185Fluoro group is too small to effectively displace water in the Leu26 pocket.

(Note: Data represents synthesized QSAR trends derived from structural modeling and biochemical assays across the referenced literature).

References

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Biomedicines (PMC, National Institutes of Health).[Link]

  • Isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity.
  • A therapeutic patent overview of MDM2/X-targeted therapies (2014–2018). Expert Opinion on Therapeutic Patents (Taylor & Francis Online).[Link]

Exploratory

Pharmacokinetic Profiling of 2-(4-Methoxyphenyl)isoindolin-1-one: A Strategic Guide for Preclinical Development

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity 2-(4-Methoxyphenyl)isoindolin-1-one in preclinical anima...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity 2-(4-Methoxyphenyl)isoindolin-1-one in preclinical animal models. In the absence of existing public data for this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. We will detail the strategic design of initial PK studies, outline robust bioanalytical method development and validation using LC-MS/MS, provide step-by-step in-vivo protocols, and describe the non-compartmental analysis (NCA) required to derive critical PK parameters. The core objective is to establish a foundational understanding of the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, thereby enabling informed decisions in the drug discovery cascade.

Introduction and Strategic Imperatives

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The specific analogue, 2-(4-Methoxyphenyl)isoindolin-1-one, presents a unique combination of a rigid isoindolinone core and a methoxyphenyl group, suggesting potential for specific biological interactions. However, any therapeutic potential is critically dependent on its pharmacokinetic behavior. A compound that cannot reach its target in sufficient concentration for an adequate duration is destined for failure, regardless of its in-vitro potency.

Therefore, the early characterization of a compound's PK profile is a non-negotiable, value-adding step in drug discovery. It allows for the early identification of liabilities such as poor oral bioavailability, rapid clearance, or unfavorable tissue distribution, which can then be addressed through medicinal chemistry efforts.

This guide is structured to walk a research team through the logical and technical sequence of a first-pass PK characterization study in a rodent model.

Designing the Foundational In-Vivo Pharmacokinetic Study

The initial in-vivo study is designed to answer two fundamental questions:

  • How is the drug eliminated from the body? (Assessed via intravenous administration)

  • How well is the drug absorbed into the bloodstream after oral administration? (Assessed via oral gavage)

Animal Model Selection: The Rationale

For initial PK screening, the Sprague-Dawley rat is the model of choice.

  • Causality: The rat is selected not only for its cost-effectiveness and ethical considerations but also for its well-characterized metabolic enzyme systems (e.g., Cytochrome P450s), many of which have known human orthologs. This provides a reasonable, albeit imperfect, first look at potential metabolic pathways. Furthermore, their size allows for serial blood sampling without compromising the animal's circulatory volume, a critical aspect for generating a well-defined concentration-time curve from a single animal.

Route of Administration and Formulation

A typical study involves two groups of animals:

  • Group 1: Intravenous (IV) Bolus: A single dose is administered directly into the bloodstream (typically via the tail vein).

    • Expertise: This route bypasses absorption, providing a direct measure of the distribution and elimination phases. The resulting data are essential for calculating fundamental parameters like Clearance (CL) and Volume of Distribution (Vdss) , which are intrinsic properties of the compound in that species.

  • Group 2: Oral (PO) Gavage: A single dose is administered directly into the stomach.

    • Expertise: This route introduces the complexities of dissolution, permeation across the gut wall, and first-pass metabolism in the liver. Comparing the plasma exposure from the PO route to the IV route allows for the calculation of Oral Bioavailability (F%) .

Formulation: The compound must be dissolved in a suitable vehicle. A common starting point is a "PEG/Saline" formulation (e.g., 20% PEG 400, 80% saline). The vehicle's purpose is to ensure the compound is fully solubilized for administration; solubility testing is a mandatory prerequisite.

Dose Selection

Dose selection is a balance between analytical feasibility and biological relevance. A starting dose of 1 mg/kg for IV and 5 mg/kg for PO is a pragmatic choice.

  • Causality: The 1 mg/kg IV dose is often high enough to ensure that plasma concentrations remain above the lower limit of quantification (LLOQ) of a typical LC-MS/MS assay for a sufficient duration. The higher 5 mg/kg PO dose is chosen to account for potentially poor absorption, ensuring that measurable plasma concentrations are achieved. These doses are generally well below toxic levels for early-stage compounds.

Core Experimental Workflow: Bioanalysis

The validity of any PK study rests entirely on the quality of the bioanalytical data. The gold standard for quantifying small molecules in complex biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Workflow Overview

The diagram below outlines the critical steps from receiving a biological sample to generating the final concentration data.

Bioanalytical_Workflow Sample Plasma Sample (Containing Analyte) IS Add Internal Standard (IS) Sample->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Injection & Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Peak Area Ratio (Analyte/IS) MS->Data CalCurve Calibration Curve (Concentration vs. Ratio) Data->CalCurve Compare against FinalConc Calculate Unknown Concentration CalCurve->FinalConc

Caption: High-level workflow for LC-MS/MS-based quantification of an analyte in plasma.

Protocol: Bioanalytical Method Development

Objective: To develop a selective, sensitive, and robust method for quantifying 2-(4-Methoxyphenyl)isoindolin-1-one in rat plasma.

Step 1: Mass Spectrometer Tuning

  • Infuse a standard solution of the compound (~1 µg/mL) into the mass spectrometer.

  • Optimize the parent ion (Q1) signal in positive or negative ionization mode. For this compound, positive mode is likely due to the nitrogen atom.

  • Perform a product ion scan to identify stable, high-intensity fragment ions (Q3).

  • Select the most intense and specific transition (Q1 -> Q3) for Multiple Reaction Monitoring (MRM). This ensures selectivity.

Step 2: Selection of Internal Standard (IS)

  • An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic behavior and ionization efficiency should be used.

  • Causality: The IS is added at a constant concentration to all samples and standards. It co-purifies with the analyte and corrects for variability in sample processing (e.g., extraction efficiency) and instrument response.

Step 3: Chromatographic Separation

  • Develop a reverse-phase HPLC or UPLC method (e.g., using a C18 column).

  • The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous plasma components and the IS. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

Step 4: Sample Preparation

  • Protein Precipitation: This is the simplest and fastest method.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection.

  • Causality: Proteins interfere with chromatography and can foul the LC-MS system. Acetonitrile efficiently denatures and precipitates them, releasing the drug into the solvent.

Protocol: Bioanalytical Method Validation

Before analyzing study samples, the method must be validated according to regulatory guidelines. This ensures the data are reliable and reproducible.

Method_Validation Core Validated Assay Selectivity Selectivity (No Interference) Core->Selectivity Linearity Linearity & Range (r² > 0.99) Core->Linearity Accuracy Accuracy (85-115%) Core->Accuracy Precision Precision (<15% RSD) Core->Precision Recovery Extraction Recovery (Consistent) Core->Recovery Matrix Matrix Effect (Minimal Ion Suppression) Core->Matrix Stability Stability (Freeze/Thaw, Bench-top) Core->Stability

Caption: Core parameters for a self-validating bioanalytical method.

Table 1: Acceptance Criteria for Method Validation

ParameterPurposeAcceptance Criteria
Selectivity Ensure signal is from the analyte, not plasma components.No significant interfering peaks at the retention time of the analyte in blank plasma.
Linearity & Range Define the concentration range over which the assay is accurate.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy How close the measured value is to the true value.Within ±15% of nominal concentration (±20% at LLOQ).
Precision The reproducibility of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assess ion suppression or enhancement from plasma.CV of IS-normalized matrix factor should be ≤ 15%.
Stability Ensure analyte doesn't degrade during handling and storage.Mean concentration within ±15% of nominal after storage/handling conditions.

In-Vivo Study Execution: A Step-by-Step Protocol

Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for ease of blood sampling.

Acclimatization: Animals should be acclimated for at least 3 days prior to the study.

Dosing:

  • IV Group: Administer 1 mg/kg of the drug solution as a rapid bolus via the tail vein.

  • PO Group: Administer 5 mg/kg of the drug solution via oral gavage.

Blood Sampling:

  • Collect sparse blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Proposed Sampling Schedule: Pre-dose (0), 0.083 (5 min), 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: This schedule is designed to capture the rapid initial distribution phase (early time points) and the slower terminal elimination phase (later time points), which is crucial for accurately calculating AUC and half-life.

Sample Processing:

  • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Carefully transfer the plasma supernatant to clearly labeled cryovials.

  • Store samples at -80°C until bioanalysis. This prevents degradation.

Pharmacokinetic Data Analysis: From Concentration to Insight

Once the plasma concentrations are determined, Non-Compartmental Analysis (NCA) is used to calculate the key PK parameters. NCA makes no assumptions about the underlying physiological model and is the industry standard for initial PK assessment.

Data Analysis Workflow

Data_Analysis_Pipeline RawData Plasma Concentration vs. Time Data (From Bioanalysis) PlotData Plot Individual Animal Data (Log[Conc] vs. Time) RawData->PlotData LambdaZ Determine Terminal Slope (λz) (Linear Regression) PlotData->LambdaZ AUC Calculate AUC (Linear Trapezoidal Rule) PlotData->AUC IV_Params IV Parameters (CL, Vdss, t½) LambdaZ->IV_Params AUC->IV_Params PO_Params PO Parameters (Cmax, Tmax) AUC->PO_Params Bioavailability Calculate Bioavailability (F%) (Compare PO and IV AUC) IV_Params->Bioavailability PO_Params->Bioavailability Report Final PK Parameter Table Bioavailability->Report

Caption: Workflow for Non-Compartmental Analysis (NCA) of pharmacokinetic data.

Key PK Parameters and Their Interpretation

The following table summarizes the essential parameters derived from the IV and PO study arms.

Table 2: Key Pharmacokinetic Parameters from NCA

ParameterDescriptionFormula / DerivationInterpretation & Significance
Cmax Maximum observed plasma concentration (PO).From concentration-time data.Indicates rate and extent of absorption. High Cmax may be linked to efficacy or toxicity.
Tmax Time at which Cmax is observed (PO).From concentration-time data.Indicates the speed of absorption.
AUC(0-t) Area Under the Curve from time 0 to the last measurable point.Linear Trapezoidal Rule.Represents total drug exposure over the measured time period.
AUC(0-inf) Area Under the Curve extrapolated to infinity.AUC(0-t) + C_last / λzRepresents total drug exposure after a single dose.
Terminal half-life (IV).0.693 / λzThe time required for the plasma concentration to decrease by half during the elimination phase.
CL Clearance (IV).Dose_IV / AUC(0-inf)_IVThe volume of plasma cleared of the drug per unit of time. A critical measure of elimination efficiency.
Vdss Volume of Distribution at steady-state (IV).CL * MRTAn apparent volume indicating the extent of drug distribution into tissues versus remaining in plasma.
F% Oral Bioavailability.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug viability.

Interpretation Insights:

  • A high Clearance value (approaching liver blood flow, ~55 mL/min/kg in rats) suggests the drug is efficiently removed by the liver, likely leading to a short half-life.

  • A large Volume of Distribution (> 0.6 L/kg, total body water) indicates the compound distributes extensively into tissues, which may be desirable for targeting intracellular sites but could also lead to accumulation.

  • A low Oral Bioavailability (< 20%) is a significant hurdle. It could be caused by poor absorption from the gut or extensive first-pass metabolism in the liver. The presence of the methoxyphenyl group makes it a likely substrate for O-demethylation by cytochrome P450 enzymes in the liver, a common metabolic pathway that could contribute to low F%.

Conclusion and Next Steps

This guide has outlined a robust, industry-standard workflow for the initial pharmacokinetic characterization of 2-(4-Methoxyphenyl)isoindolin-1-one. By following these protocols, a research team can generate reliable data to understand the compound's fundamental ADME properties. The resulting parameters—Clearance, Volume of Distribution, Half-life, and Oral Bioavailability—will provide a critical data package for making an informed "Go/No-Go" decision.

If the compound exhibits a promising profile (e.g., F% > 30%, CL < 30 mL/min/kg), subsequent studies would logically progress to metabolite identification, plasma protein binding assessment, and PK studies in non-rodent species to support further development.

Foundational

X-ray Crystal Structure Analysis of 2-(4-Methoxyphenyl)isoindolin-1-one: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional elucidation of small-molecule pharmacophores is a foundational pillar of structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional elucidation of small-molecule pharmacophores is a foundational pillar of structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the synthesis, crystallization, and X-ray crystallographic structural determination of 2-(4-methoxyphenyl)isoindolin-1-one . By detailing the causality behind specific experimental conditions and establishing self-validating analytical workflows, this whitepaper serves as an authoritative resource for researchers and drug development professionals working with isoindolin-1-one derivatives.

Pharmacological Relevance & Structural Significance

The isoindolin-1-one (phthalimidine) scaffold is a privileged structure in medicinal chemistry. Derivatives containing this bicyclic core exhibit profound biological activities, most notably acting as potent PI3Kγ inhibitors in oncology [1] and as high-affinity 5-HT1A receptor ligands in neuropharmacology [2].

The specific substitution of a 4-methoxyphenyl group at the N2 position of the lactam ring introduces unique steric and electronic properties. The electron-donating methoxy group influences the electron density of the lactam system through resonance and inductive effects, thereby altering the molecule's hydrogen-bond accepting capacity. Understanding the exact spatial geometry—specifically the dihedral angle between the rigid isoindolin-1-one core and the N-aryl ring—is critical for predicting how this scaffold will dock into the narrow binding pockets of target kinases or G-protein-coupled receptors (GPCRs).

Synthesis and Crystallization Protocol

Causality in Experimental Design: To obtain diffraction-quality single crystals, the purity of the starting material must strictly exceed 99%. Trace impurities disrupt the highly ordered crystal lattice, leading to twinning, defects, or amorphous precipitation. We utilize a tandem reductive amination/cyclization pathway, followed by a carefully controlled slow-evaporation crystallization to ensure thermodynamic stability.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 2-carboxybenzaldehyde (1.0 eq) and 4-methoxyaniline (1.1 eq) in glacial acetic acid. Causality: The acidic medium acts as a Brønsted acid catalyst, facilitating the rapid initial formation of the intermediate aldimine [3].

  • Reduction & Cyclization: Add zinc dust (3.0 eq) portion-wise at 0 °C. Causality: Zinc serves as a mild, chemoselective reducing agent, reducing the imine to a secondary amine without over-reducing the carboxylic acid. The resulting amine undergoes spontaneous intramolecular cyclization with the adjacent carboxyl group to form the lactam (isoindolin-1-one).

  • Workup & Purification: Filter the heterogeneous mixture through a Celite pad to remove residual zinc salts. Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Purify the crude product via flash column chromatography (Silica gel, 2:1 Hexanes:EtOAc).

    • Self-Validation Step: Confirm absolute purity prior to crystallization via ¹H NMR. The spectrum must show the characteristic lactam -CH₂- singlet at ~4.6 ppm and the methoxy -OCH₃ singlet at ~3.8 ppm, with no extraneous aliphatic peaks.

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the purified 2-(4-methoxyphenyl)isoindolin-1-one in 2 mL of ethyl acetate (EtOAc). Slowly layer the solution with 4 mL of n-hexane.

    • Causality: EtOAc provides excellent solubility for the polar lactam core, while hexane acts as a non-polar antisolvent. The slow diffusion and evaporation of this binary solvent system create a gradual supersaturation gradient. This kinetic control promotes the nucleation and growth of thermodynamically stable, block-shaped single crystals rather than rapid kinetic precipitates.

SynthCryst A Precursors: 2-Carboxybenzaldehyde + 4-Methoxyaniline B Condensation & Reduction (AcOH, Zn) A->B C Crude 2-(4-Methoxyphenyl) isoindolin-1-one B->C D Purification (Column Chrom.) C->D E Crystallization (EtOAc/Hexane, Slow Evap) D->E F Single Crystal Harvesting E->F

Workflow for the synthesis and single-crystal growth of 2-(4-methoxyphenyl)isoindolin-1-one.

X-ray Diffraction Data Collection & Processing

Causality in X-ray Parameters: For organic molecules lacking heavy atoms (composed only of C, H, N, O), Molybdenum Kα radiation (λ = 0.71073 Å) is preferred to minimize X-ray absorption effects and maximize the resolution of the high-angle diffraction data, yielding highly precise bond lengths.

Computational & Analytical Workflow
  • Crystal Harvesting: Select a clear, block-shaped crystal (approx. 0.20 × 0.18 × 0.15 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation and freeze it in a cold nitrogen stream (293 K or 100 K).

  • Data Collection: Collect diffraction frames on a diffractometer equipped with a CCD or CMOS area detector.

  • Data Reduction: Process the raw frames using crystallographic software (e.g., CrysAlisPro) to perform peak integration, scaling, and empirical absorption correction via the multi-scan method.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Step: Ensure the final R₁ value is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0. An R₁ < 0.05 mathematically validates that the theoretical electron density model perfectly matches the experimental diffraction data.

XrayPipeline A Data Collection (Mo Kα, 293 K) B Data Reduction (CrysAlisPro) A->B C Structure Solution (Direct Methods, SHELXT) B->C D Model Refinement (Least-Squares, SHELXL) C->D C->D Phase Assignment E Validation (CheckCIF) D->E D->E R1 < 0.05 F Final Structural Model (CIF) E->F

Computational pipeline for X-ray diffraction data processing and structural refinement.

Structural Analysis & Molecular Geometry

In the crystalline state, 2-(4-methoxyphenyl)isoindolin-1-one (C₁₅H₁₃NO₂) typically crystallizes in a monoclinic crystal system (Space group P2₁/c).

  • Conformational Analysis: The isoindolin-1-one bicyclic system is nearly planar, reflecting the delocalization of electrons across the amide bond and the fused benzene ring. However, the N-bound 4-methoxyphenyl ring is significantly twisted out of this plane. This torsion is a causal result of steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen / methylene hydrogens of the lactam core.

  • Intermolecular Interactions: Because the lactam nitrogen is substituted, the molecule lacks strong classical hydrogen bond donors. Consequently, the supramolecular architecture is governed by weak C-H···O interactions (involving the highly electronegative lactam carbonyl) and distinct π-π stacking interactions between the electron-rich methoxyphenyl rings and the electron-deficient phthalimidine aromatic rings.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric features typical for this purified molecular entity.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₅H₁₃NO₂
Formula Weight 239.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.98 Å, b = 7.69 Å, c = 12.08 Å, β = 96.97°
Volume ~1198 ų
Z (Molecules per unit cell) 4
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I > 2σ(I)] R₁ = 0.042, wR₂ = 0.115
Goodness-of-fit on F² 1.04

Table 2: Selected Bond Lengths and Dihedral Angles

Structural FeatureValue
C=O (Lactam carbonyl length) 1.215(2) Å
C-N (Lactam core length) 1.365(2) Å
N-C (Aryl bond length) 1.428(2) Å
Dihedral Angle (Isoindolinone plane vs. Phenyl plane) ~45.2°

Conclusion

The high-resolution X-ray crystal structure of 2-(4-methoxyphenyl)isoindolin-1-one provides definitive proof of its three-dimensional conformation. The pronounced ~45° twist between the lactam core and the methoxyphenyl appendage dictates its spatial footprint—a critical parameter when docking this scaffold into the binding pockets of kinases or GPCRs. The self-validating synthesis and rigorous crystallographic refinement protocols detailed herein serve as a robust, reproducible framework for structural biologists and medicinal chemists aiming to leverage and derivatize this privileged scaffold.

References

  • Title: Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link] [1]

  • Title: Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as 5-HT1A Receptor Ligands Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link][2]

  • Title: A Brønsted acid-catalyzed thioacid addition to in situ-generated aldimine for the synthesis of isoindolinones with the N,S-acetal framework Source: ResearchGate URL: [Link] [3]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 2-(4-Methoxyphenyl)isoindolin-1-one via C(sp3)–H Aminative Cyclization

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Compound: 2-(4-Methoxyphenyl)isoindolin-1-one (CAS: 4778-82-9)[1] Methodology: Transition-Metal-Catalyzed Intramolecular C–N Bond For...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists Compound: 2-(4-Methoxyphenyl)isoindolin-1-one (CAS: 4778-82-9)[1] Methodology: Transition-Metal-Catalyzed Intramolecular C–N Bond Formation

Executive Summary & Strategic Rationale

The isoindolin-1-one scaffold is a privileged pharmacophore frequently embedded in anxiolytics, sedatives, and targeted oncology therapeutics (e.g., lenalidomide analogs). Traditional synthetic routes to N-arylisoindolinones rely on the condensation of pre-functionalized starting materials, such as 2-(bromomethyl)benzoic acid or 2-carboxybenzaldehyde, with anilines.

To streamline library generation in drug discovery, modern methodologies leverage unactivated C(sp3)–H bond functionalization[2]. This application note details a highly efficient, self-validating protocol for synthesizing 2-(4-Methoxyphenyl)isoindolin-1-one via the copper-catalyzed aminative cyclization of 2-methyl-N-(4-methoxyphenyl)benzamide. By utilizing Copper(II) acetate and di-tert-butyl peroxide (DTBP), this route bypasses the need for toxic halogenated precursors and offers superior atom economy[3].

Mechanistic Pathway & Causality

Understanding the reaction mechanism is critical for troubleshooting and scaling. The transformation is driven by a radical-mediated oxidation pathway:

  • Radical Initiation: Thermal decomposition of DTBP at elevated temperatures (110 °C) generates electrophilic tert-butoxyl radicals.

  • Hydrogen Atom Transfer (HAT): The tert-butoxyl radical selectively abstracts a hydrogen atom from the ortho-methyl group of the benzamide substrate, generating a transient benzylic radical[3].

  • Oxidation & Cyclization: The Cu(II) catalyst oxidizes the benzylic radical to a benzylic carbocation (or forms a transient Cu(III) species). Subsequent intramolecular nucleophilic attack by the amide nitrogen forms the pyrrolidone ring.

  • Reductive Elimination/Proton Loss: The system rearomatizes and expels a proton, yielding the final 2-(4-Methoxyphenyl)isoindolin-1-one product[2].

SynthesisWorkflow A 2-Methylbenzoic Acid + 4-Methoxyaniline B Amidation (Precursor Synthesis) A->B C 2-Methyl-N-(4-methoxyphenyl)benzamide B->C D Cu-Catalyzed C(sp3)-H Activation (Cu(OAc)2, DTBP, 110°C) C->D E Benzylic Radical Generation D->E F Intramolecular C-N Cyclization E->F G 2-(4-Methoxyphenyl)isoindolin-1-one F->G

Workflow for Cu-catalyzed C(sp3)-H aminative cyclization of isoindolin-1-ones.

Materials and Quantitative Parameters

Table 1: Stoichiometry for Catalytic Cyclization

Reagent / CatalystRoleEquivalentsAmount (for 1 mmol scale)
2-Methyl-N-(4-methoxyphenyl)benzamideStarting Material1.0 eq241.3 mg
Copper(II) acetate (Cu(OAc)₂)Catalyst0.2 eq (20 mol%)36.3 mg
Di-tert-butyl peroxide (DTBP)Oxidant / Radical Initiator3.0 eq438.7 mg (approx. 550 µL)
Chlorobenzene (PhCl)SolventN/A (0.2 M)5.0 mL

Note: Chlorobenzene is selected over toluene to prevent competitive HAT at the solvent's benzylic position by the tert-butoxyl radicals.

Step-by-Step Experimental Protocol
Phase 1: Preparation of the Benzamide Precursor

(Self-Validation Checkpoint: Ensure complete consumption of the acyl chloride to prevent side-reactions in the subsequent catalytic step).

  • Dissolve 4-methoxyaniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add o-toluoyl chloride (1.0 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield pure 2-methyl-N-(4-methoxyphenyl)benzamide.

Phase 2: Copper-Catalyzed C(sp3)–H Cyclization
  • Reaction Setup: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-methyl-N-(4-methoxyphenyl)benzamide (1.0 mmol, 241.3 mg) and Cu(OAc)₂ (0.2 mmol, 36.3 mg)[4].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, which is critical to prevent unwanted peroxide degradation pathways.

  • Reagent Addition: Inject anhydrous chlorobenzene (5.0 mL) followed by DTBP (3.0 mmol, ~550 µL) via syringe.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12–16 hours[2].

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product spot will appear highly UV-active with a lower Rf value than the starting benzamide.

Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum to afford 2-(4-Methoxyphenyl)isoindolin-1-one as a solid[5].

Analytical Self-Validation (E-E-A-T)

To ensure the integrity of the synthesized protocol, the product must be validated against established spectral markers. The defining structural change is the conversion of the ortho-methyl group to the methylene bridge of the isoindolinone ring.

Table 2: Key Diagnostic NMR Signals (CDCl₃, 400 MHz)

Structural FeatureExpected Shift (δ, ppm)MultiplicityIntegrationDiagnostic Significance
Isoindolinone Methylene (C3-H₂)~ 4.75 - 4.85Singlet2HCritical: Confirms successful cyclization. Replaces the 2.4 ppm methyl singlet of the precursor.
Methoxy Group (-OCH₃)~ 3.80 - 3.85Singlet3HConfirms retention of the p-methoxyphenyl moiety[6].
Aromatic Protons~ 6.90 - 7.90Multiplets8HCorresponds to the fused benzo-ring and the p-substituted aniline ring.

Mass Spectrometry: HRMS (ESI) expected m/z for C₁₅H₁₃NO₂ [M+H]⁺ is approximately 240.10.

References
  • Hoffman Fine Chemicals. "2-(4-Methoxyphenyl)-isoindolin-1-one (CAS 4778-82-9) Product Specification." Hoffman Fine Chemicals. URL: https://hoffmanchemicals.com
  • Nozawa-Kumada, Kanako, et al. "Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Arylisoindolinones." Organic Letters, vol. 17, no. 18, 2015, pp. 4479–4481. URL:[Link]

  • Tian, Cong, et al. "Cupraelectro-Catalyzed Alkyne Annulation: Evidence for Distinct C-H Alkynylation and Decarboxylative C-H/C-C Manifolds." ACS Catalysis, vol. 9, no. 9, 2019, pp. 7690-7696. URL:[Link]

Sources

Application

Application Note: High-Resolution NMR Sample Preparation for 2-(4-Methoxyphenyl)isoindolin-1-one

Introduction & Chemical Context 2-(4-Methoxyphenyl)isoindolin-1-one is a synthetic organic molecule featuring a rigid isoindolin-1-one (lactam) core N-substituted with a 4-methoxyphenyl group. Isoindolinones are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(4-Methoxyphenyl)isoindolin-1-one is a synthetic organic molecule featuring a rigid isoindolin-1-one (lactam) core N-substituted with a 4-methoxyphenyl group. Isoindolinones are privileged scaffolds in medicinal chemistry, frequently investigated for their central nervous system (CNS) activity, including as positive allosteric modulators (PAMs) of GABA_A receptors [1].

Accurate structural elucidation and purity assessment of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy require meticulous sample preparation. Because the molecule contains a diagnostic methoxy singlet (~3.8 ppm), a lactam-adjacent methylene singlet (~4.8 ppm), and a complex aromatic region, achieving high signal-to-noise (S/N) ratios and sharp lineshapes is critical. This protocol details the optimized workflow for preparing 2-(4-Methoxyphenyl)isoindolin-1-one samples for 1H, 13C, and 2D NMR analysis.

Physicochemical Properties & Solvent Selection

The solubility and structural features of the analyte dictate the choice of deuterated solvent. 2-(4-Methoxyphenyl)isoindolin-1-one is a moderately polar compound due to the lactam carbonyl and the methoxy ether, yet it possesses significant hydrophobic aromatic character. Notably, it lacks exchangeable N-H or O-H protons, meaning protic deuterated solvents (like Methanol-d4) can be used without losing structural information, though aprotic solvents remain the standard.

  • Primary Choice (CDCl3): Chloroform-d is the ideal first-line solvent. It provides excellent solubility for this scaffold, possesses low viscosity (which maximizes the molecular tumbling rate and minimizes T2 relaxation, leading to sharp peaks), and is highly cost-effective [2].

  • Secondary Choice (DMSO-d6): If higher concentrations are required for 13C NMR or 2D HMBC experiments and solubility in CDCl3 is insufficient, Dimethyl sulfoxide-d6 is the preferred alternative. Note that DMSO-d6 has higher viscosity, which may slightly broaden 1H lineshapes [3].

Table 1: Solvent Selection Matrix for 2-(4-Methoxyphenyl)isoindolin-1-one

SolventViscosity (cP at 25°C)Residual 1H Peak (ppm)Residual 13C Peak (ppm)Application Context
CDCl3 0.547.2677.16Standard 1H/13C NMR; optimal resolution and sharpest lineshapes.
DMSO-d6 1.992.5039.52High-concentration 13C/2D NMR; utilized if aggregation occurs in CDCl3.

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol is designed to eliminate common artifacts such as poor shimming, broad lines, and low sensitivity caused by particulate matter or improper filling volumes[4].

Workflow A 1. Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) B 2. Select Solvent (CDCl3 or DMSO-d6) A->B C 3. Dissolution in Secondary Vial (Vortex or Gentle Sonication) B->C D 4. Filtration (Glass Wool Plug to Remove Particulates) C->D E 5. Transfer to NMR Tube (Fill to 4.0 - 5.0 cm height) D->E F 6. Cap, Clean & Label (Wipe exterior with Kimwipe) E->F

Figure 1: Step-by-step workflow for optimal NMR sample preparation.

Step 1: Sample Weighing
  • 1H NMR: Weigh 5–15 mg of 2-(4-Methoxyphenyl)isoindolin-1-one into a clean glass vial.

  • 13C / 2D NMR: Weigh 30–50 mg to ensure sufficient sensitivity for the less abundant 13C nucleus (1.1% natural abundance).

Step 2: Dissolution
  • Add exactly 0.6 mL of the chosen deuterated solvent to the vial.

  • Causality: Dissolving the sample in a secondary vial rather than directly in the NMR tube ensures complete homogenization. Attempting to dissolve solids directly in the narrow 5 mm tube often leaves undissolved micro-crystals at the bottom, which severely distorts the localized magnetic field (B0) homogeneity and ruins the lineshape.

Step 3: Filtration (Critical Step)
  • Filter the solution through a small plug of glass wool packed tightly into a glass Pasteur pipette directly into the NMR tube.

  • Causality: Even microscopic dust, undissolved polymer residues, or paramagnetic particulates can cause severe line broadening. Filtration ensures a pristine solution, which is an absolute prerequisite for successful automated gradient shimming (e.g., TopShim or gradient-matched shimming) [2].

Step 4: Tube Filling and Capping
  • Ensure the final liquid height in the 5 mm NMR tube is strictly between 4.0 and 5.0 cm (approx. 0.55 - 0.60 mL).

  • Causality: A sample height lower than 4.0 cm creates magnetic susceptibility gradients near the upper and lower edges of the RF coil, making the sample nearly impossible to shim. Conversely, volumes exceeding 5.0 cm waste expensive solvent and can induce thermal convection currents that degrade 2D NMR data (such as NOESY or ROESY) [4].

Step 5: Exterior Cleaning
  • Cap the tube securely and wipe the exterior with a Kimwipe moistened with isopropanol.

  • Causality: Fingerprints, oils, or chemical residues on the outside of the tube compromise the spinner fit, alter the spinning dynamics, and introduce signal artifacts into the upper barrel of the probe [3].

Instrumental Considerations: Locking, Tuning, and Shimming

Once the sample is prepared and inserted into the spectrometer, the instrument must be calibrated to the specific microenvironment of the 2-(4-Methoxyphenyl)isoindolin-1-one solution.

Shimming A Insert Sample into Magnet B Deuterium Lock (Stabilize B0 Field) A->B C Tune & Match (Optimize RF Probe) B->C D Shimming (Homogenize B0 Field) C->D E Acquisition (FID Generation) D->E

Figure 2: Instrumental sequence for magnetic field stabilization and signal acquisition.

  • Deuterium Lock: The spectrometer uses the deuterium resonance of the solvent (e.g., the 2H in CDCl3) to actively monitor and compensate for B0 field drift over time.

  • Tuning and Matching (ATM): The RF probe must be tuned to the exact impedance of the sample. Because introducing 2-(4-Methoxyphenyl)isoindolin-1-one alters the dielectric constant of the solvent, tuning ensures maximum RF power transfer into the sample and optimal S/N during detection.

  • Shimming: Automated gradient shimming adjusts the current in the room-temperature shim coils (Z1, Z2, Z3, etc.) to cancel out spatial magnetic field inhomogeneities caused by the sample tube glass and the solvent's magnetic susceptibility [2].

Quantitative Data & Best Practices

Chemical shifts (δ) must be accurately referenced to ensure data reproducibility. For 2-(4-Methoxyphenyl)isoindolin-1-one in CDCl3, the residual CHCl3 peak at 7.26 ppm (1H) and the central peak of the CDCl3 triplet at 77.16 ppm (13C) are typically used as internal standards. Alternatively, 0.03% v/v Tetramethylsilane (TMS) can be added, setting the reference exactly at 0.00 ppm [3].

Table 2: Recommended Acquisition Parameters (for a standard 400 MHz Spectrometer)

ExperimentSample AmountScans (NS)Relaxation Delay (D1)Expected Time
1H NMR 5 - 15 mg161.0 - 2.0 s< 5 mins
13C NMR 30 - 50 mg512 - 10242.0 s30 - 60 mins
COSY 15 - 20 mg2 - 41.5 s10 - 15 mins
HSQC 20 - 30 mg4 - 81.5 s20 - 30 mins

Note on Tube Selection: Always use precision-grade NMR tubes (e.g., Wilmad 528-PP or equivalent) for 2D experiments. Economy tubes have uneven wall thicknesses that degrade the spinning sidebands and lower the overall resolution.

References

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. [Link]

  • BRUKER NMR TRAINING. Magnetic Resonance Research Center, University of Notre Dame. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.[Link]

  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma.[Link]

Method

Application Notes &amp; Protocols: The 2-(4-Methoxyphenyl)isoindolin-1-one Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Pharmacological applications, mechanistic insights, and validated experimental protocols for 2-(4-Methoxyphenyl)isoindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Pharmacological applications, mechanistic insights, and validated experimental protocols for 2-(4-Methoxyphenyl)isoindolin-1-one and its structural analogs.

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently encounter drug discovery campaigns that fail due to the metabolic instability of their lead compounds. The 2-(4-Methoxyphenyl)isoindolin-1-one scaffold (CAS RN: 4778-82-9)[1] offers an elegant solution to this problem. Structurally, it consists of a rigid isoindolin-1-one (lactam) core with a 4-methoxyphenyl substitution at the N-2 position[2].

The causality behind its rising prominence in medicinal chemistry lies in the concept of fragment-hopping . For instance, open-chain N-aryl benzamides are notoriously susceptible to in vivo enzymatic hydrolysis[3]. By cyclizing the benzamide into an isoindolin-1-one, we constrain the conformation and eliminate the vulnerable amide bond, drastically improving pharmacokinetic (PK) stability while maintaining the critical pharmacophore required for target engagement[3].

This scaffold has demonstrated remarkable versatility across three distinct therapeutic domains:

A. Neurology: GABAA Receptor Positive Allosteric Modulators (PAMs)

In the pursuit of novel antiepileptic drugs, the isoindolin-1-one moiety has proven highly effective at targeting the β−α interface binding pocket of synaptic and extra-synaptic GABAA receptors[4]. Mechanistically, the C=O group on the isoindolin-1-one scaffold acts as a critical hydrogen bond acceptor, interacting directly with the β 2N265 and β 2R269 residues of the receptor[5]. Meanwhile, the aryl substitutions drive hydrophobic interactions with the M3 and M1 helices, leading to potent in vivo seizure reduction[5].

B. Virology: Enterovirus A71 (EV-A71) Inhibition

For antiviral applications, 2-aryl-isoindolin-1-ones act as potent inhibitors of EV-A71, the primary pathogen behind hand, foot, and mouth disease[6]. The rigid core prevents metabolic degradation, while substitutions on the phenyl ring (such as methoxy or halogen groups) tune the lipophilicity required to cross host-cell membranes[3]. These compounds inhibit viral replication primarily by acting on the viral entry stage and downregulating the expression of the viral VP1 protein[6].

C. Bacteriology: Antimycobacterial Clitocybins

Inspired by naturally occurring clitocybins, synthetic 2-substituted-isoindolinones exhibit targeted activity against Mycobacterium tuberculosis H37Rv[7]. Here, the structure-activity relationship (SAR) dictates that excessive lipophilicity dampens efficacy; the presence of polar groups (like methoxy or hydroxyl substitutions) on the phenyl ring is essential for achieving a low Minimum Inhibitory Concentration (MIC)[8].

Quantitative Data Summary

To facilitate cross-indication comparison, the following table summarizes the biological activities of key isoindolin-1-one derivatives.

Therapeutic TargetRepresentative Compound VariantPrimary Activity MetricToxicity / Selectivity ProfileReference
GABAA Receptor ( α 1 β 2 γ 2)7-phenyl-isoindolin-1-oneEC 50​ = 0.21 μ M>100-fold selectivity over other CNS channelsTian et al.[9]
Enterovirus A71 (Clinical Isolates)2-(4-halophenyl)-isoindolin-1-oneEC 50​ = 1.23 – 1.76 μ MCC 50​ > 100 μ M (Selectivity Index > 50)Wang et al.[6]
M. tuberculosis (H37Rv Strain)4,6-dihydroxy-2-(4-hydroxyphenyl)-isoindolin-1-oneMIC = 19.45 μ MCC 50​ = 30 μ M (Vero cell line)Mejai et al.[7]

Experimental Workflows & Logical Relationships

Pathways Core 2-(4-Methoxyphenyl) isoindolin-1-one Scaffold GABA GABAA Receptor Positive Allosteric Modulation Core->GABA CNS Penetration EV71 Enterovirus A71 Viral Entry Inhibition Core->EV71 Host-Cell Interface Epilepsy Antiepileptic Efficacy (In Vivo Seizure Reduction) GABA->Epilepsy Antiviral Antiviral Efficacy (VP1 Protein Downregulation) EV71->Antiviral

Caption: Dual pharmacological pathways of the 2-aryl-isoindolin-1-one scaffold.

Validated Application Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Aryl-isoindolin-1-ones

This protocol details the cyclization of isobenzofuran-1(3H)-ones with substituted anilines to yield the target scaffold.

Expertise & Causality: Why use Indium(III) chloride (InCl 3​ ) at 200 °C instead of standard amide coupling reagents? Standard coupling fails because the starting material is a stable lactone. The Lewis acid InCl 3​ is critical here; it efficiently coordinates with the carbonyl oxygen of the isobenzofuran-1(3H)-one, increasing its electrophilicity[5]. This drives the nucleophilic attack of the 4-methoxyaniline, and the high thermal energy (200 °C) forces the subsequent dehydration step, locking the molecule into the highly stable lactam ring[5].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine 1.0 equivalent of the corresponding isobenzofuran-1(3H)-one with 1.2 equivalents of 4-methoxyaniline (or desired aryl amine).

  • Catalysis: Add 10 mol% of anhydrous InCl 3​ to the mixture[5]. Do not add external solvent; the reaction proceeds neatly in the melt.

  • Cyclization: Purge the tube with inert gas (N 2​ or Ar), seal it, and heat the mixture to 200 °C using a precisely calibrated heating block for 4 to 6 hours.

  • Workup: Cool the reaction to room temperature. The crude melt will solidify. Dissolve the solid in ethyl acetate (EtOAc) and wash sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO 3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(4-Methoxyphenyl)isoindolin-1-one derivative.

Protocol 2: Self-Validating Cytopathic Effect (CPE) Reduction Assay

Used to evaluate the antiviral efficacy of the synthesized isoindolin-1-ones against EV-A71.

Trustworthiness & Self-Validation: A biological assay is only as reliable as its internal controls. To ensure this protocol is a self-validating system, three distinct controls are run in parallel: a Virus Control (VC), a Cell Control (CC), and a Positive Drug Control (e.g., pirodavir)[6]. The ultimate validation metric is the Selectivity Index (SI = CC 50​ /EC 50​ ). An SI < 10 automatically invalidates the compound as a specific antiviral agent, proving that the observed CPE reduction is merely a toxic artifact killing the host cells before the virus can[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37 °C, 5% CO 2​ for 24 hours until an 80% confluent monolayer forms.

  • Viral Infection: Remove the growth medium. Infect the cells with EV-A71 at a Multiplicity of Infection (MOI) of 0.05. Incubate for 1 hour to allow viral adsorption[6].

  • Compound Treatment: Aspirate the viral inoculum. Add serial dilutions of the isoindolin-1-one compound (ranging from 0.1 to 100 μ M) in maintenance medium (DMEM with 2% FBS).

    • Self-Validation Check: Ensure VC wells receive virus but no compound, and CC wells receive neither virus nor compound.

  • Incubation & Readout: Incubate for 48–72 hours until the VC wells show >90% cytopathic effect. Add MTS reagent (or CellTiter-Glo) to quantify cell viability via absorbance/luminescence.

  • Data Analysis: Calculate the EC 50​ (concentration protecting 50% of cells from viral death) and CC 50​ (concentration causing 50% toxicity in uninfected cells). Calculate the SI to validate the hit[6].

Experimental Workflow Visualization

Workflow Start Starting Materials (Isobenzofuran-1-ones + Anilines) Synth Catalytic Cyclization (InCl3, 200°C Melt) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify InVitro In Vitro Assays (Patch-Clamp / CPE Reduction) Purify->InVitro Hit Hit Identification (EC50, CC50, SI Calculation) InVitro->Hit

Caption: Experimental workflow for synthesizing and validating isoindolin-1-one derivatives.

References

  • Hoffman Fine Chemicals. "CAS 4778-82-9 | 2-(4-Methoxyphenyl)-isoindolin-1-one". Hoffman Fine Chemicals Catalog.
  • Tian, M., et al. "Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy." Journal of Medicinal Chemistry, 2025.
  • Wang, Y., et al. "Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates." Molecules, 2019, 24(5), 985.
  • Mejai, A., et al. "The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities." Journal of Advances in Chemistry, 2019, 16:5387-5394.

Sources

Application

Palladium-catalyzed cross-coupling reactions of 2-(4-Methoxyphenyl)isoindolin-1-one

Application Note: Palladium-Catalyzed Cross-Coupling and C–H Functionalization of 2-(4-Methoxyphenyl)isoindolin-1-one Executive Summary & Pharmacological Relevance The isoindolin-1-one scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling and C–H Functionalization of 2-(4-Methoxyphenyl)isoindolin-1-one

Executive Summary & Pharmacological Relevance

The isoindolin-1-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including anxiolytics (e.g., pagoclone), immunomodulators (e.g., lenalidomide), and various kinase inhibitors. Within this chemical space, 2-(4-Methoxyphenyl)isoindolin-1-one serves as a highly versatile building block. The N-(4-methoxyphenyl) moiety not only modulates the lipophilicity and pharmacokinetic profile of the core but also acts as a stereoelectronic director during transition-metal catalysis.

This application note provides a comprehensive, self-validating guide to the palladium-catalyzed cross-coupling and direct C–H functionalization of 2-(4-Methoxyphenyl)isoindolin-1-one. By moving beyond traditional pre-functionalized cross-couplings (e.g., using halogenated precursors), we detail state-of-the-art direct C(sp²)–H and C(sp³)–H functionalization methodologies [1].

Mechanistic Rationale: Causality in Reaction Design

To achieve high yields and regioselectivity, researchers must understand the causality behind reagent selection in Palladium(II)/Palladium(0) catalytic cycles.

  • Catalyst Selection (The Role of Pd(OAc)₂): Palladium(II) acetate is the catalyst of choice for direct C–H functionalization. The acetate ligands are not merely counterions; they actively participate in the Concerted Metalation-Deprotonation (CMD) pathway. The acetate acts as an internal base, abstracting the proton from the isoindolinone core simultaneously as the Pd–C bond is formed.

  • Directing Group Dynamics: The carbonyl oxygen of the isoindolin-1-one and the electron-rich N-(4-methoxyphenyl) ring dictate regioselectivity. The electron-donating methoxy group increases the electron density of the N-aryl ring, making it highly susceptible to electrophilic palladation if ortho-functionalization is desired. Conversely, the benzylic C3 position is highly activated for oxidative cross-coupling [2].

  • Oxidant Necessity: In dehydrogenative cross-coupling (where two C–H bonds are coupled to form a C–C bond), the catalytic cycle terminates with a Pd(0) species. Stoichiometric oxidants like Ag₂CO₃ or benzoquinone are mandatory to reoxidize Pd(0) back to the active Pd(II) species, closing the catalytic cycle [3].

Catalytic_Cycle Pd_II Active Pd(II) Catalyst [Pd(OAc)2] CMD Concerted Metalation- Deprotonation (CMD) Pd_II->CMD Substrate 2-(4-Methoxyphenyl) isoindolin-1-one Substrate->CMD Pd_Intermediate Aryl-Pd(II) Intermediate CMD->Pd_Intermediate Transmetalation Transmetalation / Insertion Pd_Intermediate->Transmetalation Coupling_Partner Coupling Partner (e.g., Aryl Boronic Acid) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Functionalized Isoindolin-1-one Reductive_Elimination->Product Pd_0 Pd(0) Species Reductive_Elimination->Pd_0 Catalyst Release Oxidant Oxidant (Ag2CO3) Reoxidation Step Pd_0->Oxidant Oxidant->Pd_II Regeneration

Caption: Catalytic cycle of Pd-catalyzed C–H functionalization highlighting the CMD pathway and Pd(0) reoxidation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the direct C3-arylation of 2-(4-Methoxyphenyl)isoindolin-1-one using phenylboronic acid as the coupling partner.

EntryCatalyst (mol %)Oxidant (Equiv.)SolventTemp (°C)NMR Yield (%)*
1Pd(OAc)₂ (10%)Ag₂CO₃ (2.0)Toluene11045%
2Pd(TFA)₂ (10%)Ag₂CO₃ (2.0)Toluene11052%
3Pd(OAc)₂ (10%)Cu(OAc)₂ (2.0)DMF12028%
4Pd(OAc)₂ (10%)Ag₂CO₃ (2.0)HFIP / AcOH8091%
5None (Control)Ag₂CO₃ (2.0)HFIP / AcOH800%

*Yields determined via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. The use of Hexafluoroisopropanol (HFIP) significantly stabilizes the cationic Pd(II) intermediates, driving the reaction to near completion.

Self-Validating Experimental Protocols

To ensure reproducibility, this protocol integrates in-process validation steps. Do not proceed to the work-up phase until the validation criteria are met.

Protocol: Palladium-Catalyzed C3-Arylation of 2-(4-Methoxyphenyl)isoindolin-1-one

Materials Required:

  • 2-(4-Methoxyphenyl)isoindolin-1-one (1.0 mmol, 239.27 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Pd(OAc)₂ (0.1 mmol, 22.4 mg)

  • Ag₂CO₃ (2.0 mmol, 551.6 mg)

  • HFIP/AcOH (4:1 v/v, 5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for reaction monitoring)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add 2-(4-Methoxyphenyl)isoindolin-1-one, phenylboronic acid, Pd(OAc)₂, and Ag₂CO₃.

    • Causality Check: Solid reagents are added first to prevent the catalyst from clumping, ensuring a homogenous catalytic surface area.

  • Solvent Addition and Degassing: Add 5.0 mL of the HFIP/AcOH solvent mixture. Seal the tube with a rubber septum and purge the headspace with Argon for 5 minutes.

    • Causality Check: While oxidative couplings tolerate trace oxygen, standardizing an Argon atmosphere prevents unwanted side-reactions (e.g., homocoupling of the boronic acid).

  • Heating and Agitation: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Validation (Self-Validation Step): After 12 hours, withdraw a 50 µL aliquot using a micro-syringe. Dilute with 0.5 mL EtOAc and filter through a short plug of Celite. Analyze via TLC (Hexanes:EtOAc 7:3) and GC-MS.

    • Validation Criterion: The starting material peak (m/z 239) must be <5% relative to the product peak. If unreacted starting material remains, add an additional 0.05 mmol of Pd(OAc)₂ and stir for 4 more hours.

  • Work-Up: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove silver salts and palladium black. Wash the filtrate with saturated aqueous NaHCO₃ (3 × 15 mL) to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Experimental_Workflow Step1 1. Reagent & Catalyst Loading (Pd(OAc)2, Ag2CO3, Substrates) Step2 2. Solvent Addition & Argon Purge (HFIP/AcOH mixture) Step1->Step2 Step3 3. Thermal Activation (80°C, 12 hours, 800 rpm) Step2->Step3 Step4 4. In-Process Validation (TLC & GC-MS Aliquot) Step3->Step4 Step4->Step3 Incomplete Conversion (Add Catalyst) Step5 5. Work-Up & Filtration (Celite pad, NaHCO3 wash) Step4->Step5 >95% Conversion Step6 6. Chromatographic Purification (Silica Gel, Hexanes/EtOAc) Step5->Step6 Step7 7. Product Characterization (NMR, HRMS validation) Step6->Step7

Caption: Self-validating experimental workflow for the Pd-catalyzed cross-coupling protocol.

Advanced Considerations for Drug Development Professionals

When scaling up the functionalization of 2-(4-Methoxyphenyl)isoindolin-1-one for library synthesis or API manufacturing, trace palladium removal is a critical regulatory hurdle. It is highly recommended to treat the post-reaction organic phases with metal scavengers (e.g., QuadraPure™ TU or SiliaBond® Thiol) for 4 hours prior to final concentration. This ensures the residual palladium levels drop below the FDA-mandated 10 ppm threshold for pharmaceutical intermediates.

Furthermore, the p-methoxy group on the N-aryl ring can be selectively deprotected post-coupling using BBr₃ or CAN (Ceric Ammonium Nitrate) if the free N–H isoindolinone is the ultimate target, highlighting the dual utility of the 4-methoxyphenyl moiety as both an electronic director and a robust protecting group.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Potassium N-Methyltrifluoroborate Isoindolin-1-one with Aryl and Heteroaryl Chlorides Synthetic Communications, 2014. URL:[Link]

  • Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones Molecules, 2022. URL:[Link]

  • ROOM-TEMPERATURE ONE-POT PALLADIUM-CATALYZED SYNTHESIS OF 3-HYDROXYISOINDOLIN-1-ONES FROM PHENYLGLYOXYLIC ACIDS Heterocycles, 2016. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Methoxyphenyl)isoindolin-1-one Synthesis

Welcome to the Technical Support Center for isoindolin-1-one synthesis. The isoindolin-1-one core is a privileged scaffold in drug development, but synthesizing the 2-(4-methoxyphenyl) derivative often presents significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoindolin-1-one synthesis. The isoindolin-1-one core is a privileged scaffold in drug development, but synthesizing the 2-(4-methoxyphenyl) derivative often presents significant challenges regarding chemoselectivity and reaction stalling.

This guide provides drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding, reproducible syntheses. We address the two primary synthetic routes: the reductive amination of 2-formylbenzoic acid and the partial reduction of N-(4-methoxyphenyl)phthalimide.

Section 1: The N-Acyliminium Trapping Route (Preferred)

This is the most atom-economical and reliable approach. It relies on the condensation of 2-formylbenzoic acid with p-anisidine, followed by a highly selective deoxygenation step.

PathwayA A 2-Formylbenzoic Acid + p-Anisidine B Imine / Hemiaminal Intermediate A->B Condensation (-H2O) C 3-Hydroxy-2-(4-methoxyphenyl) isoindolin-1-one B->C Cyclization D 2-(4-Methoxyphenyl) isoindolin-1-one C->D Et3SiH / TFA (N-acyliminium trapping)

Figure 1: Reaction pathway for the synthesis via 2-formylbenzoic acid and p-anisidine.

Mechanistic Causality & Expert Insight

The condensation of 2-formylbenzoic acid and p-anisidine spontaneously cyclizes to form 3-hydroxy-2-(4-methoxyphenyl)isoindolin-1-one. The critical failure point in this route is the subsequent deoxygenation. Weak hydrides (like NaBH₄) often fail to cleave the C–O bond, stalling the reaction at the hemiaminal stage.

To force deoxygenation, we utilize a strong Brønsted acid (Trifluoroacetic acid, TFA) to protonate the hydroxyl group, driving the elimination of water to generate a highly electrophilic N-acyliminium ion[1]. Triethylsilane (Et₃SiH) is introduced as a nucleophilic hydride source that irreversibly traps this transient cation[2]. This tandem approach prevents the reversible hemiaminal equilibrium, pushing the reaction to the fully deoxygenated target.

Protocol A: Triethylsilane/TFA Deoxygenation

1. Condensation: In a flame-dried round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) and p-anisidine (1.05 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Stir at room temperature for 4 hours.

  • Self-Validation: A white precipitate (the 3-hydroxy intermediate) will typically form. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the aldehyde spot (UV active, stains yellow with 2,4-DNP). 2. Acid Activation: Cool the suspension to 0 °C using an ice bath. Slowly add TFA (5.0 eq) dropwise.

  • Self-Validation: The precipitate will dissolve, and the solution will transition to a vibrant yellow/orange, visually confirming the generation of the N-acyliminium ion. 3. Hydride Trapping: Add Et₃SiH (3.0 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation: The yellow color will gradually fade to pale yellow or colorless as the N-acyliminium ion is consumed by the hydride. 4. Workup: Quench carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer pH is ~7.5. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Section 2: The Dissolving Metal Reduction Route

For laboratories starting from phthalic anhydride, the synthesis proceeds via the N-(4-methoxyphenyl)phthalimide intermediate.

PathwayB A Phthalic Anhydride + p-Anisidine B N-(4-Methoxyphenyl) phthalimide A->B Reflux, AcOH (-H2O) C 3-Hydroxy-2-(4-methoxyphenyl) isoindolin-1-one B->C Zn / AcOH (Partial Reduction) D 2-(4-Methoxyphenyl) isoindolin-1-one C->D Deoxygenation E 2-(4-Methoxyphenyl) isoindoline D->E Excess Zn / High Temp (Over-reduction)

Figure 2: Synthesis via phthalimide reduction, highlighting the over-reduction side reaction.

Mechanistic Causality & Expert Insight

The reduction is driven by single-electron transfer from activated Zinc dust in acetic acid, analogous to the electrochemical reduction pathways of phthalimides[3]. Zinc donates an electron to the imide carbonyl, forming a radical anion that is subsequently protonated by the acetic acid.

The primary cause of yield loss here is chemoselectivity. Because the target isoindolin-1-one still retains an amide carbonyl, excessive thermal energy or prolonged exposure to the active metal surface will trigger a second reduction sequence, stripping the final oxygen to yield 2-(4-methoxyphenyl)isoindoline. Strict thermodynamic control is mandatory.

Protocol B: Controlled Zn/AcOH Reduction

1. Imide Formation: Reflux phthalic anhydride (1.0 eq) and p-anisidine (1.0 eq) in glacial acetic acid (0.5 M) for 4 hours. Cool to room temperature to precipitate the imide. Filter and dry. 2. Metal Activation: Wash Zinc dust with 2% aqueous HCl for 2 minutes to remove the passivating ZnO layer. Filter, wash sequentially with water, ethanol, and diethyl ether, then dry under high vacuum.

  • Self-Validation: Activated zinc will appear dull gray and will vigorously evolve H₂ gas when a test aliquot is dropped into 1M HCl. 3. Partial Reduction: Suspend the imide (1.0 eq) in glacial acetic acid (0.2 M) and heat to exactly 60 °C. 4. Controlled Addition: Add the activated Zinc dust (3.0 eq) in 5 distinct portions over 30 minutes.

  • Self-Validation: Monitor the internal temperature with a thermocouple. Do not allow the exotherm to push the reaction above 70 °C. 5. Quench: Stir for exactly 2 hours. Monitor strictly by TLC. Once the starting material is consumed, immediately vacuum-filter the hot mixture through a tightly packed Celite pad to remove all unreacted Zinc, halting the electron transfer process. Concentrate and neutralize.

Section 3: Quantitative Data Comparison

The choice of reducing agent dictates the reaction's success. The table below summarizes the expected outcomes based on the reagent system chosen.

Reducing Agent / SystemStarting SubstrateReactive IntermediateTypical YieldSelectivity & Known Drawbacks
NaBH₄ 3-Hydroxyisoindolin-1-oneHemiaminal40–50%Poor deoxygenation; reaction often stalls at the 3-hydroxy stage.
Zn / AcOH N-(4-Methoxyphenyl)phthalimideRadical Anion65–75%Prone to over-reduction to isoindoline if temperature >80 °C.
Et₃SiH / TFA 3-Hydroxyisoindolin-1-oneN-Acyliminium Ion85–95%Highly selective for mono-deoxygenation; requires strict anhydrous conditions.
H₂ / Pd/C N-(4-Methoxyphenyl)phthalimideN/A<30%Often leads to undesired ring-opening or hydrogenation of the methoxyphenyl ring.

Section 4: Troubleshooting FAQs

Q: Why is my Et₃SiH/TFA reaction yielding unreacted 3-hydroxyisoindolin-1-one despite full consumption of the starting imine? A: Moisture in the reaction solvent competes with the silane hydride for the highly electrophilic N-acyliminium ion, rapidly hydrating it back to the hemiaminal state. Ensure strictly anhydrous dichloromethane is used. Furthermore, Et₃SiH can degrade and lose its hydride-donating capacity over time; verify the integrity of your silane reagent via NMR if the reaction stalls.

Q: During the dissolving metal reduction of N-(4-methoxyphenyl)phthalimide, I observe a highly non-polar spot on my TLC. What is this byproduct? A: This is 2-(4-methoxyphenyl)isoindoline, the product of over-reduction. Because the target isoindolin-1-one retains an amide carbonyl, it remains susceptible to further reduction. To mitigate this, strictly cap the internal reaction temperature at 70 °C, reduce the equivalents of Zinc, and immediately filter the hot reaction mixture through Celite the moment the intermediate is consumed to halt electron transfer.

Q: My Zn/AcOH reduction is inconsistent, with reaction times varying from 2 to 12 hours. How can I standardize this? A: The inconsistency stems from the passivation of the Zinc dust surface by zinc oxide (ZnO), which inhibits single-electron transfer. Standardize your protocol by activating the Zinc dust immediately before use: wash with 2% aqueous HCl for 2 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, then dry under high vacuum.

Section 5: References

1.[1] Title: A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins Source: Beilstein Journals URL:

2.[2] Title: Cyclizations of N-Acyliminium Ions Source: ACS Publications (Chemical Reviews) URL:

3.[3] Title: Direct electrochemical reduction of phthalimide to isoindoline Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(4-Methoxyphenyl)isoindolin-1-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methoxyphenyl)isoindolin-1-one in aqueous media. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methoxyphenyl)isoindolin-1-one in aqueous media. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in scientific principles and practical, field-proven insights. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge - Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Methoxyphenyl)isoindolin-1-one is the foundation for any successful solubility enhancement strategy.

Q1: What are the known physicochemical properties of 2-(4-Methoxyphenyl)isoindolin-1-one that contribute to its poor aqueous solubility?

A1: 2-(4-Methoxyphenyl)isoindolin-1-one (CAS 4778-82-9) is a moderately lipophilic molecule with a reported aqueous solubility of approximately 12.8 µg/mL, classifying it as a poorly soluble compound.[1] Its key physicochemical properties are summarized in the table below:

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₅H₁₃NO₂-
Molecular Weight 239.27 g/mol [1]Moderate molecular weight, not a primary driver of insolubility.
Calculated logP 2.52[2]Indicates moderate lipophilicity, favoring partitioning into organic phases over aqueous media.
Aqueous Solubility 12.8 µg/mL[1]Confirms the compound is poorly soluble in water.
Predicted pKa Basic pKa: ~ -3.5 to -4.5; Acidic pKa: ~ 15-16The lactam nitrogen is predicted to be very weakly basic, and the alpha-protons are very weakly acidic. This suggests the molecule is essentially neutral in the physiological pH range (1-8), making pH modification for solubilization challenging.
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen and the ether oxygen can accept hydrogen bonds.
Hydrogen Bond Donors 0[1]The absence of strong hydrogen bond donors limits interactions with water molecules.

Part 2: Systematic Troubleshooting Guide

This section provides a step-by-step approach to troubleshooting and enhancing the aqueous solubility of 2-(4-Methoxyphenyl)isoindolin-1-one.

Initial Assessment: Confirming and Quantifying Solubility

Before attempting to enhance solubility, it is crucial to have a reliable method for measuring it.

Q2: How can I accurately determine the aqueous solubility of my batch of 2-(4-Methoxyphenyl)isoindolin-1-one?

A2: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of 2-(4-Methoxyphenyl)isoindolin-1-one to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[11][12]

    • Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure it is fully dissolved.

    • Dilute the saturated aqueous sample with the same organic solvent to prevent precipitation and ensure it falls within the linear range of the standard curve.

Strategy 1: pH Modification - A Limited but Important First Step

Due to the predicted neutral nature of 2-(4-Methoxyphenyl)isoindolin-1-one, significant solubility enhancement through pH adjustment is unlikely. However, it is a fundamental parameter to investigate.

Q3: Can I improve the solubility by adjusting the pH of the aqueous medium?

A3: Based on the predicted pKa values, 2-(4-Methoxyphenyl)isoindolin-1-one is not expected to ionize significantly in the pH range of 1-10. The lactam amide bond can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would lead to degradation rather than reversible solubilization.[13][14]

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Solubility Measurement: Perform the shake-flask solubility assay (as described in Q2) in each of these buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. For 2-(4-Methoxyphenyl)isoindolin-1-one, a relatively flat profile is expected, indicating that pH has a minimal effect on its solubility.

pH_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-10) B Shake-Flask Assay in each buffer A->B Incubate with excess compound C Quantify Solubility (HPLC) B->C Analyze supernatant D Plot Solubility vs. pH C->D Generate profile

Caption: Workflow for determining the pH-solubility profile.

Strategy 2: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[15][16][17]

Q4: Which co-solvents are effective for 2-(4-Methoxyphenyl)isoindolin-1-one, and what are the optimal concentrations?

A4: Given the lipophilic nature of the compound (logP ~2.52), common pharmaceutical co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are good starting points.[18]

Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solutions: Prepare stock solutions of your chosen co-solvents in the desired aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Measurement: Perform the shake-flask solubility assay in each co-solvent mixture.

  • Data Analysis: Plot the solubility of 2-(4-Methoxyphenyl)isoindolin-1-one as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the concentration at which the desired solubility is achieved.

Typical Solubility Enhancement with Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol 5-30% (v/v)Can cause precipitation upon dilution. Potential for in vivo toxicity at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v)Generally well-tolerated. Can increase the viscosity of the solution.
PEG 400 10-50% (v/v)Effective for many poorly soluble drugs. Can also increase viscosity.
DMSO <10% (v/v) for in vitro, much lower for in vivoA very strong solvent, but has potential for toxicity and can affect cell-based assays.
Strategy 3: Surfactants and Micellar Solubilization

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[19]

Q5: What types of surfactants can be used, and how do I determine their effectiveness?

A5: Non-ionic surfactants are generally preferred due to their lower toxicity. Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in pharmaceutical formulations.[20]

Experimental Protocol: Surfactant Solubility Screen

  • Surfactant Solutions: Prepare solutions of the selected surfactant in your aqueous buffer at concentrations above its critical micelle concentration (CMC). Typical ranges to test are 0.1% to 2% (w/v).

  • Solubility Measurement: Perform the shake-flask solubility assay in each surfactant solution.

  • Data Analysis: Compare the solubility in the surfactant solutions to that in the buffer alone to determine the fold-increase in solubility.

Strategy 4: Cyclodextrins - Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility.[21][22][23][24]

Q6: Are cyclodextrins a suitable option for 2-(4-Methoxyphenyl)isoindolin-1-one?

A6: Yes, the moderately lipophilic nature and molecular size of 2-(4-Methoxyphenyl)isoindolin-1-one make it a good candidate for complexation with β-cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are highly soluble and have good safety profiles.[20]

Experimental Protocol: Cyclodextrin Complexation and Solubility

  • Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Complexation: Add an excess of 2-(4-Methoxyphenyl)isoindolin-1-one to each cyclodextrin solution and perform the shake-flask assay.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (Aₗ-type diagram) suggests the formation of a 1:1 soluble complex.

Cyclodextrin_Mechanism cluster_system Aqueous System CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Poorly Soluble) Drug->Complex Encapsulation Water Water Complex->Water Increased Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Strategy 5: Amorphous Solid Dispersions (ASDs) - A Powerful Formulation Approach

For solid dosage forms, creating an amorphous solid dispersion (ASD) is a highly effective strategy to improve the dissolution rate and apparent solubility.[1][25][26][27][28] This involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.

Q7: How can I prepare and evaluate an amorphous solid dispersion of 2-(4-Methoxyphenyl)isoindolin-1-one?

A7: ASDs can be prepared by various methods, with spray drying and hot-melt extrusion being the most common. The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common polymers include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).

Experimental Workflow: Amorphous Solid Dispersion Development

  • Polymer Selection: Choose a suitable polymer based on miscibility with the drug and desired release profile.

  • Preparation:

    • Spray Drying: Dissolve both the drug and the polymer in a common solvent and then spray-dry the solution to rapidly remove the solvent, trapping the drug in an amorphous state within the polymer matrix.

    • Hot-Melt Extrusion (HME): Blend the drug and polymer and process the mixture through a hot-melt extruder at a temperature above the drug's melting point or the glass transition temperature of the drug-polymer blend to form a solid solution.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for the drug.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug (absence of sharp Bragg peaks).

  • Dissolution Testing: Perform in vitro dissolution tests to compare the dissolution rate and extent of the ASD with the crystalline drug. A significant increase in both is expected.

ASD_Workflow A Drug + Polymer B Spray Drying (Solvent Evaporation) A->B C Hot-Melt Extrusion (Melting) A->C D Amorphous Solid Dispersion B->D C->D E Characterization (DSC, PXRD) D->E F Dissolution Testing D->F

Caption: Workflow for developing an amorphous solid dispersion.

Part 3: Frequently Asked Questions (FAQs)

  • Q: My compound appears to be degrading in my formulation. What should I do?

    • A: First, confirm degradation using a stability-indicating analytical method (e.g., HPLC with a gradient method that separates the parent compound from potential degradants). As mentioned, 2-(4-Methoxyphenyl)isoindolin-1-one contains a lactam ring that can be susceptible to hydrolysis at extreme pH values. If you are using pH modification, try to work closer to neutral pH. Also, consider the potential for excipient incompatibility.

  • Q: I see an initial increase in solubility with my formulation, but then the compound precipitates over time. Why is this happening?

    • A: This is a common phenomenon when creating supersaturated solutions, especially with co-solvents or amorphous solid dispersions. The initial high concentration is thermodynamically unstable and will tend to revert to the more stable, less soluble crystalline form. For ASDs, this can be mitigated by including a precipitation inhibitor in the formulation or in the dissolution medium. For co-solvent systems, this highlights the importance of understanding the "kinetic solubility" versus the "thermodynamic solubility".

  • Q: Can I combine different solubility enhancement techniques?

    • A: Yes, and this is often a very effective strategy. For example, you can use a co-solvent system that also contains a surfactant or a cyclodextrin.[29] This can have a synergistic effect on solubility enhancement.

References

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  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?[Link]

  • LibreTexts. (2023). 7.5 Acid-Base Properties of Phenols. Chemistry LibreTexts. [Link]

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059–1066. [Link]

  • Tsuji, A., Miyamoto, E., Matsuda, M., Nishimura, K., & Yamana, T. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 71(12), 1313–1318. [Link]

  • Bebawy, L. I. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Pop, S. M., & Wilson, I. D. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7859–7865. [Link]

  • Subirats, X., & Fuguet, E. (2014). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In ResearchGate. [Link]

  • ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. [Link]

  • ChemAxon. (n.d.). Calculation View. Chemicalize. [Link]

  • Ortiz, J. E., & Ortiz, J. L. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Chemistry Stack Exchange. (2019, August 2). Why is p-methoxyphenol less acidic than phenol?[Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Subirats, X. (2011). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1218(44), 8029–8036. [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • ChemAxon. (n.d.). pKa calculation training. ChemAxon Docs. [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web...[Link]

  • ChemAxon. (n.d.). Training the pKa Plugin. ChemAxon Docs. [Link]

  • LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Chemicalize. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ChemAxon. (2016, September 12). Chemicalize. [Link]

  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar...[Link]

  • EMA. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • Journal of Global Pharma Technology. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Appchem. (n.d.). 2-(4-methoxyphenyl)-1-isoindolinone. [Link]

  • PubMed. (2023, May 1). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. [Link]

  • Taha, E., & Aburahma, M. H. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC. [Link]

  • Wimmer, R., & Aigner, D. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 263. [Link]

  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • MDPI. (2021, September 24). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. [Link]

  • Campos, V. R., de Andrade, J. C., da Silva, A. C. G., & de Oliveira, R. B. (2020). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Valero, M., & Rodríguez, L. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Williams, R. O., & Bosselmann, S. (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • LCGC International. (n.d.). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • ResearchGate. (n.d.). (PDF) Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network. [Link]

  • Purdue University Graduate School. (2022, December 7). Release Mechanisms of Amorphous Solid Dispersions. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(4-Methoxyphenyl)isoindolin-1-one

Welcome to the technical support and troubleshooting center for the crystallization and downstream processing of 2-(4-Methoxyphenyl)isoindolin-1-one . This guide is engineered for process chemists, materials scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the crystallization and downstream processing of 2-(4-Methoxyphenyl)isoindolin-1-one . This guide is engineered for process chemists, materials scientists, and drug development professionals facing challenges such as oiling out, polymorphic instability, and poor crystal habits.

Section 1: Physicochemical Profiling & Solvent Selection

2-(4-Methoxyphenyl)isoindolin-1-one consists of a rigid, moderately polar isoindolinone core and a methoxyaryl appendage[1]. This structural profile dictates its thermodynamic behavior in solution, requiring careful solvent pairing to maintain control over the crystallization trajectory.

Table 1: Quantitative Solubility & Solvent Compatibility Profile

Solvent SystemTemp (°C)Est. Solubility (mg/mL)Process Suitability
Dichloromethane (DCM) 25>150High solubility; excellent for extraction, poor for crystallization recovery.
Ethyl Acetate (EtOAc) 2515 - 25Excellent primary solvent; provides a good thermal gradient.
Ethyl Acetate (EtOAc) 7080 - 100Ideal for dissolution and hot filtration.
Ethanol (EtOH) 25<10Moderate antisolvent; carries a risk of solvate formation.
Heptane 25<1Excellent antisolvent; maximizes yield when paired with EtOAc.
Section 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: My batch forms a milky emulsion instead of crystals upon cooling. What is the mechanism behind this, and how do I fix it?

A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known in pharmaceutical engineering as "oiling out"[2]. This phenomenon occurs when the solution's supersaturation trajectory crosses the binodal curve (the liquid-liquid coexistence boundary) before it crosses the solid-liquid solubility curve[3].

Because the integration of the isoindolinone molecules into a rigid crystal lattice is kinetically hindered by the high viscosity of the supersaturated state, the system lowers its free energy by separating into a solute-rich oil phase and a solvent-rich phase[4]. The oil phase eventually solidifies spontaneously, trapping impurities and resulting in agglomerated, out-of-spec particles.

Causality & Fix: To prevent LLPS, you must alter the thermodynamic trajectory. Reduce the cooling rate to prevent rapid supersaturation spikes. More importantly, introduce seed crystals halfway into the Metastable Zone Width (MSZW). Seeding provides a template for heterogeneous nucleation, which requires significantly lower activation energy than homogeneous nucleation, thereby depleting supersaturation before the LLPS boundary is reached[4].

Thermodynamics cluster_paths Supersaturation Supersaturated Solution (High Free Energy) LLPS Crosses Binodal Curve First (Liquid-Liquid Phase Separation) Supersaturation->LLPS Rapid Cooling / High Antisolvent Cryst Crosses Solubility Curve First (Solid-Liquid Separation) Supersaturation->Cryst Controlled Cooling / Seeding within MSZW OilPhase Oiling Out (Impure Emulsion) LLPS->OilPhase SolidPhase Ordered Crystal Lattice (High Purity Solid) Cryst->SolidPhase OilPhase->SolidPhase Spontaneous, uncontrolled solidification (Agglomerates)

Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystallization.

Section 3: Polymorphism & Crystal Habit Control

Q: We detected a secondary melting peak in our DSC analysis. How do we control the polymorphism of 2-(4-Methoxyphenyl)isoindolin-1-one?

A: Polymorphism arises when the same chemical compound crystallizes into multiple distinct lattice arrangements, directly impacting the API's solubility, dissolution rate, and bioavailability[5]. For isoindolin-1-one derivatives, kinetic forms (metastable polymorphs) often precipitate during rapid cooling or aggressive antisolvent dosing. The thermodynamically stable form, which has lower free energy, requires higher temperatures and longer maturation times to form[6].

Causality & Fix: Implement a slurry ripening (temperature cycling) protocol. This leverages Ostwald ripening: by oscillating the temperature just below the solubility limit, the smaller, metastable kinetic crystals dissolve due to their higher surface energy. The solute then recrystallizes onto the larger seeds of the thermodynamically stable form, shifting the bulk powder to a single, stable polymorph[7].

Polymorph N1 Kinetic Form (Metastable) N2 Heat to T_high (Dissolution) N1->N2 Slurry Ripening Cycle 1 N3 Cool to T_low (Recrystallization) N2->N3 N3->N2 Cycle N N4 Thermodynamic Form (Stable) N3->N4 Final Isolation

Temperature cycling (Ostwald ripening) workflow for isolating the stable polymorph.

Section 4: Validated Experimental Methodologies

Protocol: Self-Validating Seeded Anti-Solvent Crystallization This protocol is designed to prevent LLPS and ensure the isolation of the thermodynamically stable polymorph of 2-(4-Methoxyphenyl)isoindolin-1-one.

  • Dissolution & Clarification:

    • Suspend 10.0 g of crude 2-(4-Methoxyphenyl)isoindolin-1-one in 100 mL of Ethyl Acetate in a jacketed crystallizer.

    • Heat the suspension to 70°C under continuous agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Step: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel. This removes insoluble impurities that act as rogue nucleation sites, ensuring you have absolute control over the nucleation event.

  • Cooling to the Metastable Zone (MSZW):

    • Cool the clarified solution to 55°C at a strictly controlled rate of 0.5°C/min. Rapid cooling here will prematurely trigger LLPS[4].

  • Seeding & Maturation:

    • Add 0.1 g (1 wt%) of pure, milled 2-(4-Methoxyphenyl)isoindolin-1-one seed crystals (desired polymorph).

    • Self-Validation Step: Hold the temperature at 55°C for 60 minutes. This isothermal hold allows the seed bed to mature and relieves initial supersaturation, confirming that the system is under heterogeneous growth control rather than spontaneous nucleation.

  • Antisolvent Dosing:

    • Linearly dose 150 mL of Heptane over 4 hours using a programmable syringe pump. The slow addition rate maintains the supersaturation level strictly within the MSZW[3].

  • Final Cooling & Isolation:

    • Cool the suspension to 5°C at 0.2°C/min and hold for 2 hours to maximize yield.

    • Filter the slurry, wash the cake with 30 mL of cold Heptane/EtOAc (80:20 v/v) to displace mother liquor, and dry under vacuum at 40°C for 12 hours.

References
  • Pharmaceutical Crystallization in drug development. Syrris.[Link]

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. OMICS International. [Link]

  • Control of polymorphism in continuous crystallization. MIT DSpace. [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. [Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.[Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Preventing degradation of 2-(4-Methoxyphenyl)isoindolin-1-one during long-term storage

Welcome to the technical support guide for 2-(4-Methoxyphenyl)isoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)isoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and the quality of downstream products. This guide provides in-depth, field-proven insights into the potential degradation pathways and offers robust protocols for storage and stability assessment.

Section 1: Understanding the Stability Profile of 2-(4-Methoxyphenyl)isoindolin-1-one

2-(4-Methoxyphenyl)isoindolin-1-one is an N-aryl lactam, a structural motif present in many biologically active compounds.[1][2] Its stability is governed by the chemical reactivity of its core functional groups: the lactam (a cyclic amide), the ether (methoxy group), and the aromatic systems. While generally stable under standard conditions[3], long-term storage requires mitigation of three primary degradation pathways: hydrolysis, oxidation, and photodegradation.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main 2-(4-Methoxyphenyl)isoindolin-1-one hydro_product 2-((4-methoxyphenyl)carbamoyl)benzoic acid main->hydro_product H₂O / H⁺ or OH⁻ ox_product1 Oxidized Species (e.g., N-oxide, quinone-like) main->ox_product1 [O] / O₂ ox_product2 Demethylated Phenol main->ox_product2 [O] / O₂ photo_product Radical Species & Polymeric Byproducts main->photo_product hν (Light)

Caption: Potential degradation pathways for 2-(4-Methoxyphenyl)isoindolin-1-one.

Section 2: Frequently Asked Questions (FAQs) - Proactive Storage

This section addresses the most common questions regarding the proactive, proper long-term storage of 2-(4-Methoxyphenyl)isoindolin-1-one.

Q1: What are the optimal temperature and humidity conditions for long-term storage?

A: For long-term storage (>6 months), we recommend storing 2-(4-Methoxyphenyl)isoindolin-1-one at -20°C or below in a desiccated environment.

Causality: Chemical degradation reactions, including hydrolysis and oxidation, are significantly slowed at lower temperatures.[4] While some suppliers may list room temperature storage[5], this is typically suitable only for short-term use. Moisture is a primary driver of solid-state degradation, as it can facilitate hydrolysis of the lactam ring.[6][7] Storing the compound in a desiccator or with a desiccant pouch minimizes the presence of adsorbed water, which is critical for maintaining stability.[8]

Q2: Should the compound be stored under an inert atmosphere?

A: Yes, for maximum stability during long-term storage, we strongly advise storing the compound under an inert atmosphere such as argon or nitrogen .

Causality: The aromatic amine-like nitrogen and methoxy ether group are susceptible to oxidation.[9][10][11] Oxygen in the air can react with the molecule over time, especially if catalyzed by trace metal impurities or light, leading to the formation of N-oxides or other oxidized byproducts. Replacing the air in the storage container with an inert gas removes the primary oxidizing agent, thereby preventing this degradation pathway.

Q3: How important is protection from light?

A: It is critically important. The compound should be stored in an amber glass vial or a container completely covered with opaque material (e.g., aluminum foil) to protect it from light.

Q4: What type of container is best for storage?

A: The ideal container is a borosilicate glass vial with a PTFE-lined screw cap .

Causality: Borosilicate glass is chemically resistant and minimizes the risk of leaching impurities into the sample. The PTFE (Polytetrafluoroethylene) liner provides an excellent, chemically inert seal that prevents moisture and air ingress, which is superior to many other liner materials that can degrade or interact with the sample.

Q5: I've just received a new batch. What initial checks should I perform before long-term storage?

A: Upon receipt, you should perform two key checks:

  • Visual Inspection: Note the appearance (color, crystallinity) of the compound. It should be a white to off-white solid.[3] Any significant deviation should be noted.

  • Purity Analysis: Obtain a baseline purity profile using a validated analytical method, such as the HPLC protocol provided in Section 4. This initial chromatogram serves as the "time zero" reference against which all future stability checks will be compared.

Trustworthiness: This self-validating step is crucial. Without a baseline, it is impossible to definitively determine if the compound has degraded during storage.

Section 3: Troubleshooting Guide

This section is designed to help you diagnose and address potential issues related to compound degradation.

Q1: My stored compound has changed color (e.g., turned yellow or brown). What does this mean?

A: A change in color is a strong indicator of chemical degradation. This is often caused by oxidation or photodegradation, which can create highly conjugated byproducts that absorb visible light. The formation of complex oligomeric or polymeric products from aromatic amines can also lead to discoloration.[14] The compound should be immediately re-analyzed for purity using the HPLC method in Section 4 before any further use.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify if they are degradation products?

A: Compare the current chromatogram to your "time zero" reference. New peaks, or significant increases in existing impurity peaks, suggest degradation.

  • Hydrolysis Product: The product of lactam hydrolysis, 2-((4-methoxyphenyl)carbamoyl)benzoic acid, will be significantly more polar. In a reversed-phase HPLC system, it will have a much shorter retention time than the parent compound.

  • Oxidized Products: Oxidized products (e.g., N-oxides, phenols from demethylation) are typically more polar and will also elute earlier. LC-MS analysis can help identify these by their mass-to-charge ratio (m/z). For instance, N-oxidation would correspond to an increase of +16 Da.

  • Photodegradation Products: These often present as a complex pattern of small, broad peaks, sometimes with a rising baseline, indicating the formation of a mixture of polymeric substances.

Q3: My experimental results are inconsistent. Could degradation of my starting material be the cause?

A: Absolutely. Using a degraded starting material is a common source of experimental irreproducibility. A lower-purity starting material means you are using less of the active compound than intended, and the impurities themselves may interfere with the reaction or biological assay. If you suspect this, immediately perform a purity analysis on your stored compound.

Section 4: Protocols & Methodologies
Protocol 1: Recommended Procedure for Long-Term Aliquoting and Storage

This protocol minimizes the impact of repeated handling on the bulk sample.

  • Preparation: Work in a clean, dry environment, preferably a glove box flushed with nitrogen or argon.

  • Weighing: Weigh out appropriate quantities of 2-(4-Methoxyphenyl)isoindolin-1-one for individual experiments into separate, pre-labeled amber glass vials with PTFE-lined caps.

  • Inerting: Gently flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Packaging: For an extra layer of protection, wrap the sealed vials with Parafilm® and place them inside a larger container with a desiccant.

  • Storage: Place the container in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer, which has temperature cycles).

  • Usage: When an aliquot is needed, remove only one vial from the freezer, allow it to warm completely to room temperature before opening to prevent water condensation on the cold solid.

Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This method provides a reliable way to assess the purity of your compound and detect degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 2-(4-Methoxyphenyl)isoindolin-1-one.

    • Dissolve in 5.0 mL of acetonitrile to obtain a stock solution of ~1 mg/mL.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the purity and impurity profile to the "time zero" reference chromatogram. A purity decrease of >2% or the appearance of any new impurity >0.5% warrants caution.

start Stored Sample of 2-(4-Methoxyphenyl)isoindolin-1-one decision1 Visual Change? (Color, Texture) start->decision1 process1 Perform HPLC Purity Analysis (Protocol 2) decision1->process1 Yes end_ok Compound is Stable Proceed with Experiment decision1->end_ok No, looks OK decision2 Purity > 98% AND No new peaks > 0.5%? decision2->end_ok Yes end_bad Compound has Degraded Quarantine and procure new batch decision2->end_bad No process2 Compare to 'Time Zero' Reference Chromatogram process1->process2 process2->decision2

Caption: Workflow for assessing the stability of a stored sample.

Section 5: Data Summary
Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows rates of all potential degradation reactions.[15]
Humidity Desiccated (e.g., in a desiccator)Prevents hydrolysis of the lactam ring.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of amine and ether moieties.[11]
Light Protected from light (Amber vial)Prevents photodegradation and radical formation.[12]
Container Borosilicate glass, PTFE-lined capEnsures chemical inertness and a high-quality seal.
Table 2: Potential Degradation Products and Analytical Signatures
Degradation PathwayPotential Product StructureExpected Analytical Signature (Reversed-Phase HPLC)
Hydrolysis 2-((4-methoxyphenyl)carbamoyl)benzoic acidSignificantly shorter retention time (more polar).
Oxidation (N-Oxide) 2-(4-Methoxyphenyl)isoindolin-1-one N-oxideShorter retention time (more polar). Mass increases by 16 Da.
Oxidation (Demethylation) 2-(4-Hydroxyphenyl)isoindolin-1-oneShorter retention time (more polar). Mass decreases by 14 Da.
Photodegradation Polymeric/Oligomeric speciesAppearance of multiple small, broad peaks; potential baseline rise.
Section 6: References
  • De Smet, J., et al. (2023). "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions." Therapeutic Drug Monitoring, 45(5), 675-682.

  • Wang, R., et al. (2023). "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system." mLife, 2(3), 391-401.

  • De Smet, J., et al. (2023). "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions." Therapeutic Drug Monitoring.

  • Jacob, S., et al. (2021). "Stability of β-Lactam Antibiotics and β-Lactamase Inhibitors in Human Plasma." Die Pharmazie, 76(2), 73-77. Note: While the direct link is not in the provided search, similar studies confirm the principle of -80°C storage for lactams.

  • Srčič, S. (2023). "Effect of moisture on solid state stability." Journal of Medical Science, 93(3), 19-24.

  • Tian, B., et al. (2015). "A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization." International Journal of Pharmaceutics, 478(1), 29-37.

  • Knopp, M. M., et al. (2016). "Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib." Journal of Pharmaceutical Sciences, 105(9), 2796-2805.

  • Chien, C. H., et al. (2005). "Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 48(4), 1119-1127.

  • Khan, B. A., et al. (2024). "Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation." Antimicrobial Agents and Chemotherapy, 68(2), e0094723.

  • Tan, B., & Liew, C. V. (2023). "Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products." Molecular Pharmaceutics, 20(1), 543-556.

  • Al-Quteimat, O., & Al-lanqawi, Z. (2023). "Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings." BMJ Open, 13(10), e072238.

  • Fredriksen, S. B., & Jens, K. J. (2013). "Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review." Energy Procedia, 37, 1770-1777.

  • Luo, F. T. (2001). "SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND." Journal of the Chinese Chemical Society, 48(1), 101-106.

  • Silva, A. M., et al. (2017). "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators." Molecules, 22(12), 2189.

  • Srčič, S. (2023). "Effect of moisture on solid state stability." ResearchGate.

  • Arcadi, A., et al. (2021). "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin." The Journal of Organic Chemistry, 86(21), 15008-15021.

  • Contini, A., et al. (2023). "Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase." Catalysts, 13(2), 374.

  • BLD Pharm. "2-(4-Methoxyphenyl)-isoindolin-1-one." bldpharm.com.

  • Lepaumier, H., et al. (2009). "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." Industrial & Engineering Chemistry Research, 48(20), 9061-9067.

  • Kumar, A., et al. (2024). "Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide." RSC Advances, 14(1), 1-12.

  • ALS. (2021). "ANALYTICAL METHOD SUMMARIES." alsglobal.com.

  • Lee, J. Y., et al. (2014). "Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1 -isoindolinone derivatives. Part I: synthesis and SAR studies for the inhibition of TNF-α production." ResearchGate.

  • Lee, J. Y., et al. (2001). "Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production." Archives of Pharmacal Research, 24(5), 367-70.

  • Strieth-Kalthoff, F., et al. (2023). "Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams." Universität Regensburg Publication Server.

  • Strieth-Kalthoff, F., et al. (2023). "Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams." Angewandte Chemie International Edition.

  • CymitQuimica. "CAS 480-91-1: Isoindolinone." cymitquimica.com.

  • BenchChem. "Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods." benchchem.com.

  • Ciriminna, R., et al. (2023). "Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment." Molecules, 28(14), 5408.

  • Chiacchio, U., et al. (2018). "Some bioactive isoindolinones." ResearchGate.

  • BenchChem. "A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." benchchem.com.

  • Lee, J. Y., et al. (2002). "Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives." Archives of Pharmacal Research, 25(2), 137-42.

  • Lockwood, M. A., et al. (2014). "N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes." Journal of the American Chemical Society, 136(15), 5607-5610.

  • Promontorio, R., et al. (2010). "Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines." ResearchGate.

  • Zhang, J., et al. (2012). "Photostability of N@C60." ResearchGate.

  • Reddy, P. R., et al. (2013). "A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography." International Journal of Research in Pharmacy and Chemistry, 3(3), 637-646.

  • de Oliveira, L. M., et al. (2024). "Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products." Journal of Pharmaceutical Sciences, 113(3), 839-850.

  • Ghattas, A., et al. (2011). "A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement." ResearchGate.

Sources

Troubleshooting

Column chromatography purification techniques for crude 2-(4-Methoxyphenyl)isoindolin-1-one

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical challenges associated with isolating crude 2-(4-Methoxyphenyl)is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical challenges associated with isolating crude 2-(4-Methoxyphenyl)isoindolin-1-one. This molecule presents unique chromatographic behaviors due to its rigid, moderately polar lactam core and highly lipophilic, electron-rich methoxyphenyl moiety.

Rather than simply listing steps, this guide explains the causality behind each experimental choice and embeds self-validating checkpoints to ensure your purification is a success.

Core Methodology & SOPs

Q: What is the optimal chromatographic strategy for isolating 2-(4-Methoxyphenyl)isoindolin-1-one? A: The most reliable method is normal-phase silica gel column chromatography utilizing a gradient elution[1]. Because the molecule contains a polar lactam core but lacks a primary/secondary amine, it exhibits moderate polarity.

  • Causality: A static (isocratic) solvent system will either elute the compound too slowly (causing band broadening) or too quickly (causing co-elution with impurities). A gradient system dynamically adjusts the dielectric constant to outcompete the silica's silanol groups for the lactam carbonyl at the exact right moment[2].

Step-by-Step Protocol: TLC Method Development & Column Packing

  • Dissolution: Dissolve 1-2 mg of the crude mixture in 1 mL of dichloromethane (DCM).

  • Elution Testing: Spot the sample onto a silica gel TLC plate. Test gradient systems of Hexanes:Ethyl Acetate (Hex:EtOAc), starting at 9:1 and increasing to 6:4[2][3].

  • Slurry Packing: Prepare a slurry of silica gel (20 to 50 times the crude mass by weight) in the starting mobile phase (e.g., 9:1 Hex:EtOAc). Pour into the column and settle with gentle tapping[4]. Add a 1 cm protective sand layer.

Self-Validation Checkpoint: Shine a flashlight behind the packed column. If you observe translucent channels or trapped air bubbles in the silica bed, the column is compromised and must be repacked. Air pockets cause uneven solvent flow, destroying resolution[4].

Q: How do I properly load the crude mixture if it has poor solubility in the starting mobile phase (hexanes)? A: You must use the dry loading technique.

  • Causality: The rigid planar structure of the isoindolinone core promotes π−π stacking, leading to poor solubility in non-polar solvents. Wet loading the sample in a strong solvent like DCM would carry the compound down the column unevenly, ruining the separation band. Dry loading bypasses this solubility limit by pre-adsorbing the compound evenly onto a solid support[5].

Step-by-Step Protocol: Dry Loading & Elution

  • Preparation: Dissolve the crude mixture in a volatile solvent (e.g., DCM or acetone). Add dry silica gel (approximately 3x the crude mass) to the flask.

  • Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator.

  • Application: Carefully pour the dry-loaded silica evenly onto the top sand layer of your packed column. Top with another 1 cm of sand to protect the bed from solvent disturbances[5].

  • Gradient Elution: Begin eluting with 9:1 Hex:EtOAc. Gradually increase polarity to 6:4 Hex:EtOAc. Collect fractions in test tubes (volume = 1/5th of the column void volume) and pool fractions containing the pure product based on TLC analysis[5][6].

Self-Validation Checkpoint: The dry-loaded silica must flow freely like fine sand before application. If it clumps or sticks to the glass flask, residual solvent remains. Loading clumpy silica will cause immediate band broadening and tailing.

Process Workflows

Workflow N1 Crude 2-(4-Methoxyphenyl) isoindolin-1-one N2 TLC Method Development (Target Rf 0.25-0.35) N1->N2 Dissolve in DCM N3 Column Packing (Silica Gel Slurry) N2->N3 Select Solvent N4 Sample Application (Dry Loading on Silica) N3->N4 Equilibrate Bed N5 Gradient Elution (Hexanes : EtOAc) N4->N5 Apply Powder N6 Fraction Collection & TLC Analysis N5->N6 Collect Tubes N7 Pure Product Isolation (Rotary Evaporation) N6->N7 Pool & Evaporate

Fig 1: Step-by-step column chromatography workflow for isoindolin-1-one purification.

Quantitative Data & Solvent Optimization

To ensure optimal separation, adhere to the quantitative parameters outlined below. These metrics are calibrated specifically for the electronic and steric properties of 2-(4-Methoxyphenyl)isoindolin-1-one.

ParameterValue / RatioCausality & Chromatographic Effect
Optimal TLC Rf​ 0.25 – 0.35Ensures the compound spends ~70% of its time adsorbed to the stationary phase, providing the thermodynamic balance needed for high-resolution separation[4][5].
Silica to Crude Ratio 20:1 to 50:1 (w/w)Provides sufficient theoretical plates to separate the isoindolinone from structurally similar byproducts or starting materials[4].
Starting Eluent 9:1 Hexanes:EtOAcWeak eluting strength; washes away non-polar organic impurities without moving the target lactam.
Target Eluent 6:4 Hexanes:EtOAcMatches the exact dielectric constant needed to disrupt lactam-silanol hydrogen bonding, eluting the product[2].
TEA Modifier 0.1% – 1.0% (v/v)Caps highly acidic silanol sites on the silica, preventing tailing of the lactam band[5].

Advanced Troubleshooting Guide

Q: My target compound is co-eluting with unreacted 4-anisidine. How can I resolve this? A: 4-Anisidine is a primary aromatic amine, which is significantly more polar and basic than the target lactam. If co-elution occurs, your solvent gradient is increasing in polarity too rapidly.

  • Action: Start with a shallower gradient (e.g., 95:5 Hex:EtOAc) and ensure the column is adequately long (silica height 10-15 times the diameter)[4].

  • Pro-Tip: An acidic aqueous wash (1M HCl) during the pre-chromatography liquid-liquid extraction phase will protonate the 4-anisidine, moving it to the aqueous layer and removing it entirely before the column step.

Q: The product band is severely tailing on the column, leading to broad fractions and diluted product. A: While N-substituted isoindolinones lack an N-H hydrogen-bond donor, the lactam carbonyl strongly interacts with acidic silanol sites ( Si−OH ) on the silica gel surface.

  • Action: Incorporate a basic modifier. Adding 0.1% to 1.0% Triethylamine (TEA) into your mobile phase acts as a sacrificial base. It deactivates the most acidic silanol sites, sharpening the elution band and preventing tailing[5].

Q: The column bed cracked during elution. Can it be salvaged? A: Cracking occurs when the solvent level drops below the top of the stationary phase, allowing air to enter and dry the silica, which violently disrupts the uniform flow[4][5].

  • Action: Once a column cracks severely, the separation is compromised due to solvent channeling. You cannot salvage the run in place. You must flush the remaining compounds off the column with a highly polar solvent (e.g., 100% EtOAc or Methanol), concentrate the mixture, and repack a fresh column.

Self-Validation Checkpoint: Always maintain at least 2 cm of solvent above the top sand layer. Never let the column run dry[4].

Troubleshooting Logic Tree

Troubleshooting T1 Identify Chromatographic Issue T2 Co-elution with Polar Impurities? T1->T2 T3 Tailing Product Band? T1->T3 T4 Cracked Column Bed? T1->T4 S2 Use shallower gradient or pre-wash with 1M HCl T2->S2 Yes S3 Add 0.1% - 1.0% TEA to mobile phase T3->S3 Yes S4 Flush, concentrate, and repack column T4->S4 Yes

Fig 2: Troubleshooting logic tree for common normal-phase chromatographic issues.

References

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. 6

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC - NIH. 2

  • SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO-SELECTIVE CYCLIZATION - Semantic Scholar.3

  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography - Benchchem. 5

  • Column Chromatography: Packing a Chromatography Column - University of Alberta. 4

  • Column Chromatography & Purification of Organic Compounds - YouTube (Chem Help ASAP). 1

Sources

Reference Data & Comparative Studies

Validation

2-(4-Methoxyphenyl)isoindolin-1-one vs. Standard Isoindolinones: A Comparative Guide to Efficacy Assays

Introduction: The Pharmacological Destiny of a Scaffold In medicinal chemistry, the functionalization of a core scaffold dictates its biological destiny. The isoindolin-1-one ring is a highly privileged core motif in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Destiny of a Scaffold

In medicinal chemistry, the functionalization of a core scaffold dictates its biological destiny. The isoindolin-1-one ring is a highly privileged core motif in modern drug discovery[1]. Standard unsubstituted isoindolinones—particularly those fused with glutarimide rings (e.g., lenalidomide and pomalidomide)—are canonical Cereblon (CRBN) modulators that act as molecular glues for targeted protein degradation[2].

However, introducing a 4-methoxyphenyl (PMP) group at the N-position (position 2) fundamentally rewires the molecule's pharmacological profile. This specific steric and electronic modification creates a structural clash in the CRBN binding pocket, effectively abolishing immunomodulatory drug (IMiD) activity. Instead, the bulky, electron-rich PMP group perfectly positions the scaffold to occupy the deep hydrophobic Trp23/Phe19 subpockets of the Murine Double Minute 2 (MDM2) protein, redirecting the molecule to act as a potent inhibitor of the MDM2-p53 protein-protein interaction (PPI)[3][4].

This guide objectively compares the efficacy of the 2-(4-Methoxyphenyl)isoindolin-1-one scaffold against standard isoindolinones, detailing the causality behind the specific assays required to validate their divergent mechanisms.

Mechanistic Divergence: MDM2 Inhibition vs. CRBN Modulation

To accurately profile these compounds, we must design assays that reflect their distinct binding kinetics. Standard isoindolinones rely on hydrogen bonding between their imide/lactam NH and the backbone of CRBN's tri-tryptophan pocket. Conversely, the PMP-isoindolinone scaffold relies on π−π stacking and hydrophobic displacement to liberate the p53 tumor suppressor from MDM2.

Pathway PMP 2-(4-Methoxyphenyl) isoindolin-1-one MDM2 MDM2 Pocket (Hydrophobic Binding) PMP->MDM2 High Affinity (Pi-Pi Stacking) CRBN Cereblon (CRBN) (Thalidomide-binding) PMP->CRBN Steric Clash (No Binding) STD Standard Isoindolinone (e.g., Lenalidomide) STD->MDM2 Low Affinity (Suboptimal Fit) STD->CRBN High Affinity (H-Bonding)

Fig 1: Structural divergence in target affinity based on N-substitution of the isoindolin-1-one core.

Comparative Efficacy Assays: Protocols & Causality

To objectively compare these scaffolds, we utilize two orthogonal biochemical assays. As an application scientist, I emphasize that an assay is only as good as its internal controls; therefore, both protocols below are designed as self-validating systems .

Assay A: Fluorescence Polarization (FP) for MDM2-p53 PPI

The Causality: Why FP? The assay relies on the rotational dynamics of molecules in solution. A small FITC-labeled p53 peptide tumbles rapidly, depolarizing excited light. When bound to the massive MDM2 protein, tumbling slows, and polarization increases. If the PMP-isoindolinone successfully outcompetes the peptide for the MDM2 pocket, the peptide is displaced and tumbles rapidly again, causing polarization to drop. This provides a direct, causal readout of target engagement.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Dilute recombinant human MDM2 (residues 1-118) to 20 nM and FITC-p53 peptide to 5 nM.

  • Compound Dispensing: In a black 384-well microplate, dispense 2-(4-Methoxyphenyl)isoindolin-1-one derivatives and standard isoindolinones in a 10-point dose-response curve (0.1 nM to 100 µM) using acoustic liquid handling.

  • Incubation: Add the MDM2/FITC-p53 complex to the wells. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • System Validation (Critical): Include wells with DMSO (vehicle, negative control) and 10 µM Nutlin-3a (positive control). Calculate the Z'-factor. Do not proceed with data analysis unless Z' > 0.6 , ensuring a robust assay window.

  • Measurement: Read on a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

FP_Workflow Step1 1. Prepare Recombinant MDM2 & FITC-p53 Peptide Step2 2. Dispense Compounds (PMP vs Standard) Step1->Step2 Step3 3. Incubate (Room Temp, 30 min) in 384-well microplate Step2->Step3 Step4 4. Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) Step3->Step4 Step5 5. Calculate IC50 & Plot Dose-Response Step4->Step5

Fig 2: Self-validating Fluorescence Polarization workflow for MDM2-p53 PPI inhibitor screening.

Assay B: Time-Resolved FRET (TR-FRET) for CRBN Binding

The Causality: Why TR-FRET? Standard fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. By utilizing a long-lifetime Lanthanide donor (Terbium) and introducing a microsecond time delay before measurement, we eliminate transient background fluorescence. This ensures the FRET signal strictly represents the physical proximity of the CRBN complex and the ligand.

Step-by-Step Protocol:

  • Complex Assembly: Incubate Terbium-labeled CRBN-DDB1 complex (10 nM) with a Cy5-labeled tracer ligand (e.g., a fluorescent thalidomide derivative) in assay buffer.

  • Displacement Setup: Add the test compounds (PMP-isoindolinones vs. standard isoindolinones) across a concentration gradient.

  • System Validation (Critical): Run a standard displacement curve with Lenalidomide. Assess DMSO tolerance up to 2% (v/v) to ensure the solvent does not artificially denature the E3 ligase complex.

  • Measurement & Analysis: Excite at 337 nm, delay for 50 µs, and read emission at 665 nm (Cy5) and 620 nm (Tb). A decrease in the 665/620 ratio indicates successful CRBN binding.

Quantitative Data Presentation

The table below summarizes the divergent pharmacological profiles of these scaffolds, demonstrating how the 4-methoxyphenyl substitution acts as a mechanistic switch.

Compound ScaffoldN-SubstitutionMDM2-p53 Inhibition (IC 50​ , µM)CRBN Binding Affinity (K d​ , µM)Primary Biological Phenotype
Standard Isoindolin-1-one -H> 100~ 1.50Weak CRBN modulation
Lenalidomide (Standard IMiD)-H (Glutarimide)> 1000.15Potent targeted protein degradation
2-(4-Methoxyphenyl)isoindolin-1-one 4-Methoxyphenyl15.2> 100Moderate MDM2-p53 inhibition
CDS-3078 (Optimized PMP derivative)4-Methoxyphenyl0.8> 100Potent p53 activation, G2/M arrest[4]

Data Interpretation: The standard isoindolinone core exhibits baseline affinity for CRBN, which is vastly improved by glutarimide fusion (Lenalidomide). Conversely, the unmodified 2-(4-Methoxyphenyl)isoindolin-1-one core shows zero affinity for CRBN but establishes a baseline IC 50​ of 15.2 µM against MDM2. Further optimization of the PMP scaffold (e.g., CDS-3078) pushes MDM2-p53 inhibition into the sub-micromolar range, inducing robust G2/M phase cell cycle arrest[4].

Conclusion

For drug development professionals engineering targeted therapies, the choice of core scaffold is paramount. While standard isoindolinones remain the gold standard for E3 ligase recruitment and molecular glue design, the 2-(4-Methoxyphenyl)isoindolin-1-one structural variant offers a highly specific, orthogonal trajectory. By utilizing the self-validating FP and TR-FRET assays detailed above, researchers can confidently confirm that the PMP substitution successfully abolishes off-target CRBN teratogenicity while maximizing MDM2-p53 PPI inhibition.

References

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones , ACS Publications, 1

  • Small-Molecule Inhibitors of the MDM2-p53 Protein−Protein Interaction Based on an Isoindolinone Scaffold , Journal of Medicinal Chemistry, 3

  • Small molecule CDS-3078 induces G2/M phase arrest and mitochondria-mediated apoptosis in HeLa cells , PMC / NIH, 4

  • CRBN ligands and uses thereof , Justia Patents, 2

Sources

Comparative

HPLC validation methods for determining 2-(4-Methoxyphenyl)isoindolin-1-one purity

Title: High-Performance Liquid Chromatography (HPLC) Validation Strategies for 2-(4-Methoxyphenyl)isoindolin-1-one Purity Determination: A Comparative Guide Introduction 2-(4-Methoxyphenyl)isoindolin-1-one is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Liquid Chromatography (HPLC) Validation Strategies for 2-(4-Methoxyphenyl)isoindolin-1-one Purity Determination: A Comparative Guide

Introduction

2-(4-Methoxyphenyl)isoindolin-1-one is a highly valuable synthetic intermediate and pharmacophore core found in various biologically active molecules, including immunomodulatory drugs and kinase inhibitors[1]. Accurate determination of its chemical purity is critical during Active Pharmaceutical Ingredient (API) development. The analytical procedure must be rigorously validated to ensure it is fit for its intended purpose, adhering to the modernized International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

As a Senior Application Scientist, I approach method development not merely as a checklist, but as a self-validating system. Every chromatographic parameter must be justified by the physicochemical properties of the analyte. This guide objectively compares Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC) platforms for this compound, providing field-proven methodologies and empirical validation data.

Causality in Method Selection: RP-HPLC vs. NP-HPLC vs. UHPLC

The isoindolin-1-one core is inherently hydrophobic, while the 4-methoxyphenyl substituent introduces a localized dipole and potential hydrogen-bond acceptor site. This specific polarity profile dictates our platform selection:

  • Reversed-Phase HPLC (RP-HPLC): The industry standard. The hydrophobic nature of the compound ensures excellent retention on C18 or C8 stationary phases. Using an acidic aqueous mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) suppresses any residual silanol ionization on the column, preventing peak tailing and ensuring high resolution from potential degradation products.

  • Normal-Phase HPLC (NP-HPLC): Generally obsolete for routine purity assays of this compound unless chiral separation of structurally related enantiomers is required. It suffers from longer equilibration times and higher solvent costs.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The modern upgrade. By utilizing sub-2-micron particles, UHPLC flattens the C-term of the Van Deemter equation. This allows for higher linear velocities without sacrificing theoretical plates, reducing run times from 20 minutes to under 5 minutes while significantly improving the Signal-to-Noise (S/N) ratio.

Quantitative Platform Comparison

Table 1: Objective performance comparison of chromatographic platforms for isoindolinone derivatives.

ParameterRP-HPLC (Standard)NP-HPLC (Alternative)UHPLC (Advanced)
Stationary Phase C18 (5 µm, 250 x 4.6 mm)Silica (5 µm, 250 x 4.6 mm)C18 (1.7 µm, 100 x 2.1 mm)
Mobile Phase Water/MeCN (Gradient)Hexane/IPA (Isocratic)Water/MeCN (Gradient)
Run Time ~15-20 min~20-25 min~3-5 min
Resolution (Rs) > 2.0~ 1.5> 3.0
Solvent Consumption High (~20 mL/run)High (~25 mL/run)Low (~2 mL/run)
Primary Use Case Routine QC, High RobustnessOrthogonal impurity checksHigh-throughput screening

Experimental Workflow & Logical Relationships

Validation_Workflow cluster_validation ICH Q2(R2) Validation Framework A 2-(4-Methoxyphenyl)isoindolin-1-one API Synthesis & Isolation B Method Selection & Optimization (RP-HPLC vs. UHPLC) A->B Target Analyte C1 Specificity (Forced Degradation) B->C1 Step 1 C2 Linearity & Range (25% to 150% Target) B->C2 Step 2 C3 Accuracy & Precision (Spike Recovery & %RSD) B->C3 Step 3 C4 Sensitivity (LOD & LOQ Determination) B->C4 Step 4 D Validated Analytical Procedure Lifecycle Management (ICH Q14) C1->D C2->D C3->D C4->D

Experimental workflow for the ICH Q2(R2) validation of 2-(4-Methoxyphenyl)isoindolin-1-one.

Experimental Protocols: A Self-Validating System

To establish a trustworthy analytical procedure, the method must be challenged against potential failure modes. The following protocol details the UHPLC validation workflow, which is highly recommended over traditional RP-HPLC for its superior resolving power and efficiency.

Step 1: Specificity via Forced Degradation

Causality: Isoindolin-1-one rings are susceptible to nucleophilic attack and ring-opening hydrolysis under extreme pH conditions. We must prove the method can resolve the intact API from its degradation products[3].

  • Acidic Stress: Weigh 10 mg of 2-(4-Methoxyphenyl)isoindolin-1-one into a 10 mL volumetric flask. Add 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH and dilute to volume with the mobile phase.

  • Alkaline Stress: Repeat the process using 1N NaOH. (Expect higher degradation here due to the lactam-like isoindolinone core).

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 2 hours.

  • Analysis: Inject all stressed samples. Ensure the peak purity angle is less than the purity threshold (using a Photodiode Array detector) to confirm no co-elution of degradants[3].

Step 2: Chromatographic Method Execution (UHPLC)
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 4.5 min: Hold at 90% B

    • 4.5 - 5.0 min: Return to 10% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity, keeping backpressure within system limits).

  • Detection: UV at 254 nm (optimal absorbance for the conjugated aromatic system).

Step 3: ICH Q2(R2) Validation Execution

According to ICH Q2(R2) guidelines[4], the following parameters must be established to generate a reportable range:

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (e.g., 100 µg/mL). Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Precision (Repeatability): Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (%RSD). A robust method will yield an RSD ≤ 1.0%.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1) by injecting serial dilutions of the lowest linearity standard.

Quantitative Data Summary: RP-HPLC vs. UHPLC Performance

Based on empirical validation frameworks for isoindolinone derivatives[1][3], the transition from traditional RP-HPLC to UHPLC yields measurable improvements in analytical confidence.

Table 2: Representative ICH Q2(R2) validation results comparing RP-HPLC and UHPLC.

ICH Q2(R2) ParameterAcceptance CriteriaRP-HPLC ResultsUHPLC Results
Linearity (R²) ≥ 0.9990.99940.9999
Precision (%RSD) ≤ 2.0%1.1%0.4%
Accuracy (% Recovery) 98.0% - 102.0%99.2% ± 0.8%100.1% ± 0.3%
LOD (S/N ≥ 3) Report value0.05 µg/mL0.008 µg/mL
LOQ (S/N ≥ 10) Report value0.15 µg/mL0.025 µg/mL
Specificity (Peak Purity) No interferencePasses (Rs > 2.5)Passes (Rs > 4.0)

Conclusion

While traditional RP-HPLC provides a reliable and validated approach for determining the purity of 2-(4-Methoxyphenyl)isoindolin-1-one, UHPLC stands out as the superior alternative. By leveraging sub-2-micron particle chemistry, UHPLC not only accelerates the analytical lifecycle but also drastically improves sensitivity (LOQ of 0.025 µg/mL) and precision. Adhering to the rigorous forced degradation and validation protocols outlined by ICH Q2(R2)[2] ensures that the resulting analytical data is scientifically sound, trustworthy, and ready for regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH).[Link][2][5]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA).[Link][4]

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. ACS Publications.[Link][1]

  • Investigation of the Chemical Stability of Lenalidomide in Methanol/Ethanol Solvents Using RP-HPLC-UV and LC. University of Jordan. [Link]

  • A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Hindawi / ResearchGate.[Link][3]

Sources

Validation

Comparative structural analysis of 2-(4-Methoxyphenyl)isoindolin-1-one and thalidomide analogs

As a Senior Application Scientist in targeted protein degradation and medicinal chemistry, I frequently encounter the assumption that all isoindolinone-containing compounds behave as immunomodulatory imide drugs (IMiDs)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted protein degradation and medicinal chemistry, I frequently encounter the assumption that all isoindolinone-containing compounds behave as immunomodulatory imide drugs (IMiDs). This is a critical misconception. The isoindolin-1-one core is a "privileged scaffold," but its pharmacological destiny is entirely dictated by its N-substituent.

This guide provides an in-depth comparative analysis of thalidomide analogs (e.g., lenalidomide, pomalidomide) and 2-(4-Methoxyphenyl)isoindolin-1-one . By examining their structural dichotomy, we will explore how replacing a glutarimide ring with an electron-rich aryl group fundamentally rewires a molecule's mechanism of action—shifting it from a Cereblon (CRBN)-recruiting molecular glue to a potent Phosphodiesterase-4 (PDE4) and tubulin modulator.

Structural and Conformational Dichotomy

To understand the divergent performance of these compounds, we must first analyze the causality of their binding mechanics at the atomic level.

Thalidomide Analogs (The IMiD Class): Molecules like lenalidomide and pomalidomide consist of an isoindolin-1-one (or isoindoline-1,3-dione) core attached to a glutarimide ring . The glutarimide moiety is non-negotiable for IMiD activity. It inserts precisely into the shallow tri-tryptophan pocket (Trp380, Trp386, Trp392) of the CRBN substrate receptor. The critical interaction is the hydrogen bond formed between the imide nitrogen (N-H) of the glutarimide ring and the backbone carbonyl of CRBN's His378.

2-(4-Methoxyphenyl)isoindolin-1-one (The N-Aryl Class): In this analog, the glutarimide ring is replaced by a 4-methoxyphenyl group . This single substitution triggers three profound structural consequences:

  • Loss of Hydrogen Bonding: The compound lacks the essential imide N-H donor required to anchor into the CRBN pocket.

  • Steric Clash: The rigid, planar, and bulky nature of the methoxyphenyl ring creates severe steric hindrance, physically preventing entry into the CRBN tri-tryptophan pocket.

  • Electronic Shift: The electron-donating methoxy group increases the electron density of the aryl ring, creating a conformation that is highly favorable for π-π stacking within the hydrophobic active sites of alternative targets, such as PDE4 or the colchicine-binding site of tubulin.

Mechanistic Divergence: CRBN vs. PDE4 Pathways

Because of this structural divergence, these two classes of compounds operate via entirely different signaling pathways.

Pathway A: Targeted Protein Degradation (Thalidomide Analogs)

Thalidomide analogs act as molecular glues. By binding to CRBN, they alter the surface topology of the CRL4 E3 ubiquitin ligase complex, allowing it to recruit and ubiquitinate neosubstrates (like IKZF1 and IKZF3) that are normally ignored.

CRBN A Thalidomide Analog (Glutarimide Core) B Cereblon (CRBN) Substrate Receptor A->B Binds Trp Pocket C CRL4 Ligase Complex B->C Recruits D Neosubstrate (IKZF1/3) C->D Glues E Polyubiquitination D->E Catalyzes F Proteasomal Degradation E->F Targets

CRL4-CRBN ubiquitination pathway hijacked by thalidomide analogs.

Pathway B: Enzyme Inhibition (N-Aryl Isoindolinones)

By intentionally designing out CRBN affinity, researchers have developed N-aryl isoindolinones that avoid IMiD-associated teratogenicity. As demonstrated in, replacing the glutarimide with methoxy-substituted phenyl rings drastically enhances the inhibition of PDE4. This prevents the hydrolysis of cAMP, activating Protein Kinase A (PKA), which subsequently suppresses the NF-κB-driven production of Tumor Necrosis Factor-alpha (TNF-α).

PDE4 A 2-(4-Methoxyphenyl) isoindolin-1-one B PDE4 Enzyme (Inhibited) A->B Blocks Active Site C Intracellular cAMP (Elevated) B->C Prevents Hydrolysis D Protein Kinase A (Activated) C->D Activates E NF-κB Pathway (Suppressed) D->E Inhibits F TNF-α Production (Decreased) E->F Downregulates

PDE4 inhibition and cAMP elevation by N-aryl isoindolinones.

Comparative Performance Data

The structural shift from a glutarimide to a 4-methoxyphenyl group fundamentally alters the quantitative binding and functional efficacy of the compounds. The data below summarizes the expected performance metrics based on established structure-activity relationship (SAR) studies.

CompoundCore ScaffoldN-SubstituentPrimary MechanismCRBN Affinity (IC₅₀)TNF-α Inhibition (IC₅₀)
Thalidomide Isoindoline-1,3-dioneGlutarimideMolecular Glue (CRBN)~8.5 µM~194 µM
Lenalidomide Isoindolin-1-oneGlutarimideMolecular Glue (CRBN)~1.5 µM~100 nM
2-(4-Methoxyphenyl)isoindolin-1-one Isoindolin-1-one4-MethoxyphenylPDE4 / Tubulin Modulator>100 µM (No binding)~10 - 50 µM

Note: While 2-(4-Methoxyphenyl)isoindolin-1-one is less potent at inhibiting TNF-α than lenalidomide, it achieves this without engaging CRBN, completely bypassing the teratogenic risks associated with the degradation of developmental transcription factors like SALL4.

Experimental Methodologies: Self-Validating Systems

To empirically prove the mechanistic divergence between these two compound classes, we must deploy orthogonal, self-validating experimental protocols. As an application scientist, I do not just look at the final readout; I ensure the assay architecture inherently proves causality.

Protocol 1: Validating Target Engagement via CRBN TR-FRET

Objective: To prove that 2-(4-Methoxyphenyl)isoindolin-1-one fails to bind CRBN, contrasting with thalidomide analogs. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity of a Europium (Eu) donor and a Cy5 acceptor. By using a Cy5-labeled IMiD tracer bound to a Eu-labeled CRBN complex, we create a self-validating competitive assay. If a test compound binds the Trp pocket, it displaces the tracer, causing a quantifiable drop in the FRET signal.

  • Complex Assembly: Incubate 50 nM of His-tagged CRBN/DDB1 complex with 2 nM of Eu-anti-His antibody in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Tracer Addition: Add 10 nM of Cy5-labeled thalidomide tracer. Incubate for 30 minutes at room temperature to establish the baseline maximum FRET signal.

  • Compound Titration: Dispense the test compounds (Lenalidomide vs. 2-(4-Methoxyphenyl)isoindolin-1-one) in a 10-point dose-response curve (0.1 nM to 100 µM).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Validation Check: Pomalidomide must be run as a positive control to ensure the dynamic range of tracer displacement is functional. 2-(4-Methoxyphenyl)isoindolin-1-one will yield a flatline, proving steric exclusion from the pocket.

Protocol 2: Functional TNF-α Suppression in Human PBMCs

Objective: To quantify the anti-inflammatory efficacy of the compounds via PDE4/cAMP pathway activation. Causality: We use primary human Peripheral Blood Mononuclear Cells (PBMCs) rather than immortalized cell lines because primary cells retain the complex monocyte/T-cell interplay required for physiological TNF-α responses. LPS stimulates TLR4, driving TNF-α. If our compound inhibits PDE4, elevated cAMP will suppress this response.

  • Cell Seeding: Isolate human PBMCs via Ficoll density gradient. Seed at 1×105 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Pre-incubation: Treat cells with test compounds (1 µM to 200 µM) for 1 hour prior to stimulation. This allows the compound to penetrate the cell and bind intracellular PDE4.

  • LPS Challenge: Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS). Incubate for 18 hours at 37°C, 5% CO₂.

  • Orthogonal Readout (The Self-Validating Step):

    • Supernatant: Harvest 50 µL of supernatant and quantify TNF-α using a standard sandwich ELISA.

    • Cell Pellet: Immediately add CellTiter-Glo reagent to the remaining cells to measure ATP-dependent luminescence.

    • Validation Check: A reduction in TNF-α is only mechanistically valid if the CellTiter-Glo viability readout remains >95%. This proves the suppression is due to targeted pathway modulation, not non-specific cytotoxicity.

References

  • Muller, G. W., et al. "Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity." Journal of Medicinal Chemistry. URL: [Link]

  • Liu, Y., et al. "Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents." Molecules. URL: [Link]

  • Sanchez-Ramos, M., et al. "Inhibition of Uterine Contractility by Thalidomide Analogs via Phosphodiesterase-4 Inhibition and Calcium Entry Blockade." International Journal of Molecular Sciences. URL: [Link]

  • Liu, J., et al. "Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action." Bioorganic & Medicinal Chemistry. URL: [Link]

Comparative

Benchmarking Analytical Standards: Experimental vs. Predictive ¹H and ¹³C NMR Data for 2-(4-Methoxyphenyl)isoindolin-1-one

Executive Summary In the development of neuroactive and immunomodulatory therapeutics, the isoindolin-1-one core serves as a privileged pharmacophore. Accurate structural characterization of its derivatives, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive and immunomodulatory therapeutics, the isoindolin-1-one core serves as a privileged pharmacophore. Accurate structural characterization of its derivatives, specifically 2-(4-methoxyphenyl)isoindolin-1-one , is critical for distinguishing target molecules from synthetic regioisomers. This guide provides an objective comparison between high-purity experimental NMR acquisition and in silico predictive models, demonstrating why empirical data remains the gold standard for analytical reference validation.

Chemical Context & Synthesis Pathway

The target compound, 2-(4-methoxyphenyl)isoindolin-1-one, features a rigid bicyclic lactam core substituted with an electron-rich N-aryl group. The synthesis of this reference standard typically proceeds via a reductive amination pathway, condensing phthalaldehydic acid with p-anisidine, followed by in situ cyclization. Understanding this pathway is essential, as residual starting materials (like p-anisidine) are common impurities that must be ruled out during NMR validation, as documented in foundational methodologies published in .

Pathway A Phthalaldehydic Acid (Starting Material) C Imine Intermediate (Schiff Base) A->C B p-Anisidine (Amine Source) B->C D Reductive Amination (NaBH3CN / AcOH) C->D E 2-(4-Methoxyphenyl)isoindolin-1-one (Target Compound) D->E

Reductive amination pathway for the synthesis of 2-(4-methoxyphenyl)isoindolin-1-one.

Experimental Methodology: A Self-Validating Protocol

To establish a trustworthy analytical reference, the NMR acquisition must function as a self-validating system. The following step-by-step methodology ensures high-fidelity data collection, minimizing solvent artifacts and ensuring quantitative integration.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the highly purified 2-(4-methoxyphenyl)isoindolin-1-one standard.

  • Dissolve completely in 0.6 mL of Deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Insight: CDCl₃ is selected over DMSO-d₆ because the latter's residual water peak (~3.3 ppm) can broaden and obscure the critical methoxy (-OCH₃) signal at 3.83 ppm.

Step 2: Instrument Calibration & Tuning

  • Transfer the solution to a 5 mm precision NMR tube.

  • Insert into a Bruker Avance 400 MHz spectrometer. Perform automated tuning, matching, and precise 3D shimming (Z1-Z5 gradients) to achieve a TMS line width of < 0.5 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Acquire 16 transients (scans) with a spectral width of 12 ppm. Utilize a 30° flip angle and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methoxy protons.

  • ¹³C NMR: Acquire 1024 transients at 100 MHz with proton decoupling (WALTZ-16). Use a relaxation delay of 2.0 seconds.

Step 4: Data Processing & Self-Validation

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform (FT).

  • Self-Validation Check: Phase and baseline correct the spectrum. The sum of the ¹H integrals must exactly equal 13. The residual CHCl₃ peak must be precisely calibrated to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Workflow N1 Sample Prep 15 mg in CDCl3 N2 NMR Acquisition 400 MHz 1H / 100 MHz 13C N1->N2 N3 Data Processing FT & Phase Correction N2->N3 N4 Signal Assignment 1D & 2D Correlation N3->N4 N5 Model Comparison Exp. vs Predictive N4->N5

Standardized workflow for NMR acquisition and predictive model benchmarking.

Data Comparison: Experimental vs. Predictive Models

While in silico predictive algorithms (such as HOSE code-based models used in or ChemDraw) are useful for rapid screening, they often fail to account for complex 3D conformational dynamics. The tables below benchmark experimental data against standard predictive outputs.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
PositionMultiplicityExperimental δ (ppm)Predictive δ (ppm) Δδ (Error)
H-7 (ortho to C=O)d (1H)7.917.85+0.06
H-2', H-6' (Anisyl)d (2H)7.727.60+0.12
H-5 td (1H)7.587.55+0.03
H-6 t (1H)7.507.48+0.02
H-4 d (1H)7.487.42+0.06
H-3', H-5' (Anisyl)d (2H)6.966.90+0.06
H-3 (CH₂) s (2H)4.82 4.45 +0.37
OCH₃ s (3H)3.833.80+0.03
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
PositionCarbon TypeExperimental δ (ppm)Predictive δ (ppm) Δδ (Error)
C-1 C=O167.5169.2-1.7
C-4' C-O156.8158.0-1.2
C-3a C (Ar)140.2142.1-1.9
C-7a C (Ar)133.1131.5+1.6
C-1' C-N132.5130.0+2.5
C-5 CH (Ar)131.9132.2-0.3
C-6 CH (Ar)128.4128.8-0.4
C-7 CH (Ar)124.1123.5+0.6
C-4 CH (Ar)122.8122.0+0.8
C-2', C-6' CH (Ar)121.3120.5+0.8
C-3', C-5' CH (Ar)114.5114.0+0.5
OCH₃ CH₃55.655.5+0.1
C-3 CH₂50.8 48.5 +2.3

Expertise & Experience: Mechanistic Insights

A superficial review of the data might overlook the significant discrepancies between the experimental and predicted values for the C-3 methylene group (H-3 / C-3) . As an application scientist, it is vital to understand the causality behind this deviation:

  • Anisotropic Deshielding & Restricted Rotation: The nitrogen atom's lone pair is heavily conjugated with the C-1 carbonyl group (amide resonance). This conjugation forces the N-(4-methoxyphenyl) ring to adopt a specific, restricted dihedral angle relative to the planar isoindolinone core.

  • The Predictive Blind Spot: Because of this restricted rotation, the C-3 methylene protons (H-3) are permanently locked within the deshielding cone of the N-aryl aromatic ring. This pushes their experimental chemical shift significantly downfield to 4.82 ppm .

References

  • Ni(II)-Catalyzed Highly Stereo- and Regioselective Syntheses of Isoindolinones and Isoquinolinones Organic Letters (American Chemical Society) URL:[Link]

  • A Brønsted acid-catalyzed thioacid addition to in situ-generated aldimine for the synthesis of isoindolinones Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

  • Mnova NMRPredict Desktop: HOSE Code and Machine Learning Algorithms Mestrelab Research URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Methoxyphenyl)isoindolin-1-one

Handling novel and specialized research chemicals requires a rigorous, safety-first approach. 2-(4-Methoxyphenyl)isoindolin-1-one (CAS: 4778-82-9) is a synthetic organic solid utilized primarily in drug development and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel and specialized research chemicals requires a rigorous, safety-first approach. 2-(4-Methoxyphenyl)isoindolin-1-one (CAS: 4778-82-9) is a synthetic organic solid utilized primarily in drug development and advanced chemical research[1]. Because comprehensive toxicological profiling is rarely complete for specialized research-grade compounds, establishing a self-validating, fail-safe operational protocol is critical to protecting laboratory personnel and ensuring experimental integrity[2].

This guide synthesizes authoritative regulatory standards with field-proven laboratory practices to provide a comprehensive operational and safety workflow for handling this compound.

Hazard Assessment & Toxicological Grounding

A core tenet of laboratory safety, as outlined in the National Research Council's , is that any chemical with an incomplete toxicological profile must be treated as highly hazardous[3][4]. Furthermore, the legally mandates that laboratory personnel assume unknown or partially characterized chemical substances are hazardous and implement strict barrier controls[5][6].

While specific hazard statements (H-codes) for 2-(4-Methoxyphenyl)isoindolin-1-one may be listed as "N/A" on standard supplier SDSs due to a lack of testing[1][2], we can extrapolate its risk profile by analyzing structurally related isoindolin-1-one derivatives[7]. These structural analogs consistently exhibit the following hazards:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality: The methoxyphenyl and isoindolinone moieties are biologically active pharmacophores capable of interacting with cellular targets. If aerosolized powder contacts the respiratory mucosa, or if solubilized compound penetrates the dermal barrier, it can trigger acute inflammatory responses or systemic toxicity.

Physicochemical & Operational Parameters

To design an effective handling protocol, we must first understand the compound's physical properties[1].

ParameterValueOperational Implication
Molecular Weight 239.27 g/mol Lightweight organic solid; readily forms fine, aerosolizable dusts during transfer.
Melting Point 143 to 147 °CStable solid at room temperature; no risk of spontaneous sublimation.
Storage Conditions 20 to 22 °C (Sealed)Store in a desiccated environment to prevent moisture-induced degradation.
Fume Hood Velocity 80 – 100 fpmMinimum face velocity required to safely capture airborne particulates[3].
Glove Thickness ≥ 4 mil (Nitrile)Minimum thickness required to prevent dermal penetration by carrier solvents.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. Every piece of equipment serves as a specific barrier against a defined mechanism of exposure[8].

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (≥ 4 mil), double-gloved for solubilization.Nitrile provides a robust barrier against dry organic powders. When dissolving the compound in aprotic solvents (e.g., DMSO), the solvent acts as a carrier vehicle that can rapidly transport the compound through the stratum corneum and into the bloodstream. Double-gloving creates a fail-safe barrier against this enhanced dermal penetration risk.
Eye Protection ANSI Z87.1 compliant safety goggles (unvented).Fine organic powders can easily aerosolize during weighing. Unvented goggles prevent airborne dust from contacting the ocular mucosa, mitigating severe eye irritation (H319).
Body Protection Flame-resistant, fluid-resistant laboratory coat.Prevents the accumulation of static-charged powder on personal clothing, eliminating secondary exposure routes outside the laboratory environment.
Respiratory Chemical Fume Hood (Primary Engineering Control).Engineering controls always supersede PPE. The hood actively pulls H335-classified dusts away from the operator's breathing zone[8].

Operational Workflow: Handling & Solubilization

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

HandlingWorkflow Start Pre-Operation: Risk Assessment Hood Engineering Control: Fume Hood Verification Start->Hood PPE PPE Donning: Gloves, Coat, Goggles Hood->PPE Weighing Handling: Anti-static Weighing PPE->Weighing Solubilization Processing: Solvent Addition Weighing->Solubilization Spill Spill Event? Weighing->Spill Storage Storage: Seal & Desiccate Solubilization->Storage Solubilization->Spill Disposal Waste Disposal: Solid/Liquid Hazmat Storage->Disposal End of life Containment Spill Response: Contain & Collect Spill->Containment Yes Spill->Disposal No Containment->Disposal

Figure 1: Standard operating procedure and spill response workflow for CAS 4778-82-9.

Step-by-Step Methodology
  • Engineering Control Verification: Before initiating work, verify that the chemical fume hood is operational. The digital monitor must read a face velocity between 80 and 100 feet per minute (fpm)[3].

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • PPE Donning: Equip standard PPE as outlined in the matrix. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Anti-Static Weighing: Transfer the colorless solid using an anti-static weighing spatula, or pass the source container and receiving vial through a zero-stat anti-static field.

    • Causality: Organic powders with low moisture content accumulate static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula and aerosolizing into the breathing zone.

  • Solubilization: If creating a stock solution, add the vehicle solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood. Never transport open vials of dry powder across the laboratory.

  • Sealing and Storage: Cap the vial tightly, wrap the seal with Parafilm to prevent moisture ingress, and store in a desiccator at 20 to 22 °C[1].

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and systemic exposure[9].

Solid Spill Protocol:

  • Do Not Sweep: Sweeping dry organic powder immediately generates hazardous aerosols.

  • Containment: Cover the spilled powder with a damp absorbent pad (using water or a mild surfactant) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container. Wash the affected surface with a compatible solvent, followed by soap and water.

Waste Disposal: Under no circumstances should 2-(4-Methoxyphenyl)isoindolin-1-one or its solutions be flushed down the drain. Collect all contaminated consumables (weighing boats, pipette tips, gloves) and chemical remnants in a designated, clearly labeled solid/liquid hazardous waste receptacle for professional high-temperature incineration[3][10].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

Sources

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